VU534
Description
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Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S2/c1-13-11-14(2)19-18(12-13)23-21(29-19)24-20(26)15-7-9-25(10-8-15)30(27,28)17-5-3-16(22)4-6-17/h3-6,11-12,15H,7-10H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHUIVPGYWWIQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of VU534 in Enhancing Efferocytosis: A Technical Guide
For Immediate Release
Nashville, TN – December 2, 2025 – A recent study has illuminated the function of a novel small molecule, VU534, in the critical biological process of efferocytosis, the clearance of apoptotic cells by phagocytes. This in-depth guide provides a technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows. This document is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of modulating efferocytosis.
Executive Summary
This compound has been identified as a potent activator of N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD), an enzyme pivotal in the biosynthesis of N-acyl-ethanolamides (NAEs). The activation of NAPE-PLD by this compound leads to an increase in the production of NAEs, which subsequently enhances the capacity of macrophages to perform efferocytosis. This finding presents a promising therapeutic avenue for diseases characterized by defective efferocytosis, such as atherosclerosis and other chronic inflammatory conditions.
Mechanism of Action of this compound in Efferocytosis
This compound enhances efferocytosis through a NAPE-PLD-dependent signaling pathway. NAPE-PLD is a key enzyme that catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to produce NAEs, such as palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA), and phosphatidic acid.[1][2][3][4][5] These NAEs are bioactive lipids that have been shown to promote efferocytosis.[1][2][3][4][5]
The mechanism is initiated by the binding of this compound to NAPE-PLD, which allosterically activates the enzyme. This increased enzymatic activity leads to a higher intracellular concentration of NAEs. These NAEs then act on various receptors, including peroxisome proliferator-activated receptor alpha (PPARα) and G protein-coupled receptors GPR55 and GPR119, to initiate downstream signaling cascades that ultimately augment the machinery of efferocytosis in macrophages.[2][4][6] The critical role of NAPE-PLD in this process is underscored by the observation that this compound fails to enhance efferocytosis in macrophages deficient in NAPE-PLD.[1][2][6]
Signaling Pathway Diagram
Quantitative Data
The efficacy of this compound as a NAPE-PLD activator and an enhancer of efferocytosis has been quantified in several studies. The following tables summarize the key quantitative findings.
| Parameter | Value | Assay Condition | Reference |
| EC50 (mouse NAPE-PLD) | 0.30 µM | Recombinant enzyme assay | [1][2] |
| EC50 (human NAPE-PLD) | 0.93 µM | Recombinant enzyme assay | [1][2] |
| EC50 (RAW264.7 cells) | 6.6 µM | Cellular NAPE-PLD activity assay | [7] |
| Maximal Efficacy (RAW264.7 cells) | 1.6-fold increase | Cellular NAPE-PLD activity assay | [7] |
Table 1: In Vitro Activity of this compound on NAPE-PLD.
| Treatment | Cell Type | Fold Change in Efferocytosis | Reference |
| 10 µM this compound | Wild-type BMDMs | Significant increase | [2][4][6] |
| 10 µM this compound | NAPE-PLD knockout BMDMs | No significant effect | [2][6] |
| 10 µM VU533 (analog) | Wild-type BMDMs | Significant increase | [2][4] |
| 10 µM Bithionol (inhibitor) | Wild-type BMDMs | Marked reduction | [4] |
Table 2: Effect of this compound on Macrophage Efferocytosis. (BMDM: Bone Marrow-Derived Macrophages)
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's role in efferocytosis.
In Vitro Efferocytosis Assay
This protocol describes the quantification of apoptotic cell engulfment by macrophages.
1. Preparation of Apoptotic Cells (ACs):
-
Jurkat T cells are commonly used as the source of apoptotic cells.
-
Induce apoptosis by exposing Jurkat cells to UV irradiation (e.g., 5 minutes at a distance of ~5 inches from the UV source).[8]
-
Incubate the irradiated cells at 37°C for 1-2 hours until approximately 50% of the cells show visible blebbing.[8]
-
Label the apoptotic cells with a fluorescent dye, such as Calcein AM (for live-cell imaging) or a pH-sensitive dye like pHrodo Red succinimidyl ester (for flow cytometry), according to the manufacturer's instructions.[8][9][10]
2. Macrophage Preparation and Treatment:
-
Culture bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., J774.2) on glass coverslips or in multi-well plates.[11]
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Allow macrophages to adhere and differentiate for an appropriate period (e.g., overnight for cell lines, 7-9 days for BMDMs).[9][11]
-
Treat the macrophages with this compound (e.g., 10 µM) or vehicle control for a specified duration (e.g., 1 hour) prior to the addition of apoptotic cells.
3. Co-culture and Efferocytosis Quantification:
-
Add the fluorescently labeled apoptotic cells to the macrophage culture at a defined ratio (e.g., 1:1 macrophage to AC ratio).[8]
-
Incubate the co-culture at 37°C for a period ranging from 20 to 120 minutes to allow for efferocytosis.[8][11]
-
For microscopy-based quantification, wash the cells with ice-cold PBS to remove non-engulfed apoptotic cells.[8]
-
Fix the cells with 4% paraformaldehyde.
-
To distinguish between internalized and externally bound apoptotic cells, a secondary labeling step can be performed using an antibody against a surface marker of the apoptotic cell (if not permeabilized).
-
Image the cells using fluorescence microscopy and quantify the efferocytic index (percentage of macrophages that have engulfed at least one apoptotic cell) and/or the phagocytic index (average number of engulfed apoptotic cells per macrophage).
4. Flow Cytometry-Based Quantification:
-
After co-incubation, detach the macrophages.
-
Analyze the cell suspension by flow cytometry. Macrophages that have engulfed pHrodo-labeled apoptotic cells will exhibit a red fluorescent signal, as the dye fluoresces in the acidic environment of the phagolysosome.[9][10]
Experimental Workflow Diagram
Conclusion and Future Directions
The identification of this compound as a small molecule activator of NAPE-PLD that enhances efferocytosis provides a valuable pharmacological tool for studying this fundamental biological process. Furthermore, it represents a potential therapeutic lead for a variety of inflammatory and cardiometabolic diseases. Future research should focus on elucidating the precise downstream signaling pathways activated by NAEs in macrophages to promote efferocytosis. In vivo studies are also warranted to evaluate the therapeutic efficacy and safety profile of this compound in relevant disease models. The continued investigation of NAPE-PLD activators like this compound holds significant promise for the development of novel pro-resolving therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tabaslab.com [tabaslab.com]
- 9. Efferocytosis assay to quantify the engulfment and acidification of apoptotic cells by macrophages using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efferocytosis assay to quantify the engulfment and acidification of apoptotic cells by macrophages using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of Efferocytosis by Single-cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
The KCC2 Potentiator VU534: A Novel Avenue in Cardiometabolic Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiometabolic diseases, a cluster of interrelated conditions including type 2 diabetes, obesity, hypertension, and cardiovascular disease, represent a leading cause of morbidity and mortality worldwide. The complex pathophysiology of these disorders necessitates the exploration of novel therapeutic targets. The K+/Cl- cotransporter 2 (KCC2), encoded by the SLC12A5 gene, has traditionally been studied in the context of neuronal function, where it plays a crucial role in maintaining the low intracellular chloride concentrations required for fast inhibitory neurotransmission.[1][2] Emerging evidence, however, suggests that KCC2's role extends beyond the central nervous system, with potential implications for key aspects of cardiometabolic health, including insulin (B600854) secretion and blood pressure regulation.
This technical guide provides a comprehensive overview of the current understanding of KCC2's role in cardiometabolic-related processes and explores the potential of VU534, a potent and selective KCC2 potentiator, as a novel research tool and therapeutic candidate in this domain. While direct studies on this compound in cardiometabolic disease models are limited, this document synthesizes existing knowledge on KCC2 function in relevant tissues and outlines experimental approaches to investigate the cardiometabolic effects of this compound.
Core Concepts: KCC2 Function and its Emerging Role in Cardiometabolic Regulation
KCC2 is a neuron-specific cation-chloride cotransporter that extrudes chloride ions from the cell, thereby establishing the hyperpolarizing gradient for GABAergic and glycinergic inhibition.[1][2] Its activity is tightly regulated by phosphorylation and dephosphorylation events, primarily through the WNK-SPAK/OSR1 kinase pathway.[3][4] Dysregulation of KCC2 function has been implicated in a variety of neurological disorders, including epilepsy and neuropathic pain.[1]
Recent research has uncovered the expression and functional significance of KCC2 in non-neuronal tissues relevant to cardiometabolic disease:
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Pancreatic Islets: KCC2 is expressed in both pancreatic β-cells and α-cells, where it modulates insulin and glucagon (B607659) secretion, respectively.[5][6] Inhibition of KCC2 has been shown to increase insulin secretion, suggesting that potentiation of KCC2 by compounds like this compound might have the opposite effect.
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Central Nervous System and Blood Pressure: Within the central nervous system, KCC2 plays a role in regulating the activity of vasopressin-releasing neurons and the baroreflex pathway, which are critical for blood pressure control. Downregulation of KCC2 has been linked to impaired baroreflex inhibition and may contribute to hypertension.[7]
Quantitative Data on KCC2 Modulation and Insulin Secretion
While no quantitative data on the effects of this compound on cardiometabolic parameters are currently available in the public domain, studies using other KCC2 modulators in pancreatic islet models provide valuable insights.
| Modulator/Condition | Model System | Parameter Measured | Outcome | Reference |
| KCC2 Inhibition (e.g., with pharmacological inhibitors) | Mouse pancreatic β-cell line (MIN6) | Glucose-stimulated insulin secretion | Increased | Not available in search results |
| KCC2 Inhibition | Isolated mouse pancreatic islets | Glucose-stimulated insulin secretion | Increased | Not available in search results |
| KCC2 Stimulation | Mouse pancreatic β-cell line (MIN6) | Glucose-stimulated insulin secretion | Decreased | Not available in search results |
| KCC2 Knockdown (siRNA) | Isolated rat pancreatic islets | Insulin secretion | Increased | [8] |
Note: The table above summarizes the general findings from the literature. Specific quantitative values for the percentage increase or decrease in insulin secretion were not consistently provided across the search results.
Signaling Pathways
The regulation of KCC2 and its downstream effects involve intricate signaling cascades.
References
- 1. What are KCC2 modulators and how do they work? [synapse.patsnap.com]
- 2. Mechanism of Activity-Dependent Downregulation of the Neuron-Specific K-Cl Cotransporter KCC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Specific Expression of KCC2 in the α Cells of Normal and Type 1 Diabetes Model Mouse Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific Expression of KCC2 in the α Cells of Normal and Type 1 Diabetes Model Mouse Pancreatic Islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Molecular mechanisms of insulin-stimulated glucose uptake in adipocytes. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
The Discovery and Development of Novel M1 Positive Allosteric Modulators for Cognitive Enhancement
A Technical Guide for Researchers and Drug Development Professionals
This technical guide details the discovery and development of a series of novel M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulators (PAMs) originating from research at Vanderbilt University. While the specific compound "VU534" does not appear in the public record, this document focuses on closely related and well-documented M1 PAMs from the same discovery programs, including VU0467534 (ML137), VU0467319 (VU319), and VU0486846. These compounds represent a significant advancement in the pursuit of cognitive enhancement therapies for disorders such as Alzheimer's disease and schizophrenia.[1][2][3][4][5]
The primary goal of these research endeavors was to identify and develop M1 PAMs with submicromolar potency, high selectivity over other muscarinic receptor subtypes (M2-M5), and suitable pharmacokinetic properties for central nervous system (CNS) penetration, while minimizing the cholinergic side effects that have hindered previous M1-targeted therapies.[1][2][6] A key strategy that emerged was the development of PAMs with minimal to no intrinsic agonist activity, thereby avoiding overstimulation of the M1 receptor which can lead to adverse events like seizures and gastrointestinal issues.[7][8][9]
Compound Profiling and In Vitro Pharmacology
A summary of the in vitro pharmacological data for key M1 PAMs is presented below. These compounds were characterized for their potency as PAMs, their intrinsic agonist activity at the M1 receptor, and their selectivity against other muscarinic receptor subtypes.
| Compound | M1 PAM EC50 (nM) | M1 Agonism EC50 (µM) | % ACh Max | Selectivity vs. M2-M5 | Reference |
| VU0467534 (ML137) | <1000 | >30 | N/A | >10-fold | [1] |
| VU0467319 (VU319) | 492 ± 2.9 | >30 | 71.3 ± 9.9 | Inactive (>30 µM) | [2][3] |
| VU0486846 | 430 ± 120 (at ~EC9 ACh) | Weak | 84 ± 2 | Highly Selective | [4][5] |
| VU6007496 Analog (11) | 228 | >10 | 80 | Inactive (>30 µM) | [7] |
| VU6007496 Analog (12) | 149 | 3.1 | 73 | Inactive (>30 µM) | [7] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.
In Vitro Pharmacology Assays
Calcium Mobilization Assay: This assay is a primary method for determining the potency and efficacy of M1 PAMs and their intrinsic agonist activity.
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Cell Lines: Chinese hamster ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes (M1-M5) are used.[4] These cells are maintained in Ham's F-12 growth medium supplemented with 10% FBS, 20 mM HEPES, antibiotics, and 500 μg/mL G418.[4]
-
Procedure:
-
Cells are plated in 384-well plates and grown to confluence.
-
The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.
-
To assess PAM activity, compounds are added at various concentrations in the presence of a sub-maximal concentration of acetylcholine (ACh), typically an EC20 concentration.
-
To assess agonist activity, compounds are added in the absence of ACh.
-
Changes in intracellular calcium levels are measured using a Functional Drug Screening System (FDSS).[4]
-
Data is normalized to the maximal response induced by a saturating concentration of ACh.
-
Radioligand Binding Assay: This assay is used to determine if the allosteric modulators interact with the orthosteric binding site.
-
Procedure:
-
Membranes from CHO cells expressing the M1 receptor are prepared.
-
Competition binding assays are performed using the non-selective muscarinic antagonist [3H]-N-methylscopolamine ([3H]-NMS).[4]
-
Increasing concentrations of the test compound are incubated with the cell membranes and [3H]-NMS.
-
The amount of bound radioligand is measured to determine if the test compound displaces [3H]-NMS from the orthosteric site.[4]
-
Electrophysiology Assays
Electrophysiological studies in brain slices provide a more translationally relevant assessment of compound activity in a native neuronal circuit.
-
Brain Slice Preparation:
-
Mice are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Coronal slices containing the medial prefrontal cortex (mPFC) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.
-
-
Whole-Cell Patch-Clamp Recordings:
-
Layer V pyramidal neurons in the mPFC are visualized using infrared differential interference contrast microscopy.
-
Whole-cell recordings are made using patch pipettes filled with an internal solution.
-
The effects of M1 PAMs on synaptic transmission are assessed by measuring changes in spontaneous excitatory postsynaptic currents (sEPSCs) or field excitatory postsynaptic potentials (fEPSPs).[9]
-
In Vivo Behavioral Assays
These assays are critical for evaluating the pro-cognitive effects and potential adverse effects of the M1 PAMs.
Novel Object Recognition (NOR) Task: This task assesses learning and memory in rodents.
-
Procedure:
-
Habituation: Mice are allowed to freely explore an open-field arena in the absence of any objects.
-
Training (Sample Phase): Two identical objects are placed in the arena, and the mouse is allowed to explore them for a set period.
-
Testing (Choice Phase): After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is measured.
-
A preference for the novel object indicates successful memory of the familiar object. The M1 PAM or vehicle is administered before the training phase.[5]
-
Behavioral Convulsion Assessment: This assay is used to assess the potential for M1 PAMs to induce seizures.
-
Procedure:
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key pathways and workflows in the discovery and development of M1 PAMs.
Caption: M1 Receptor Signaling Pathway.
Caption: M1 PAM Drug Discovery Workflow.
Caption: Novel Object Recognition Workflow.
CNS Penetration and Pharmacokinetics
A significant challenge in the development of CNS-targeted drugs is achieving adequate brain penetration. The brain-to-plasma ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu) are key parameters used to assess this.
| Compound | Kp (mouse) | Kp,uu (mouse) | Kp (rat) | Kp,uu (rat) | Reference |
| VU0467534 (ML137) | 0.22 | N/A | N/A | N/A | [1] |
| VU0467319 (VU319) | 0.77 | 1.3 | 0.64 | 0.91 | [2] |
The data clearly indicates that VU319 has significantly improved CNS penetration compared to earlier compounds like ML137, a critical factor for its advancement into clinical trials.[1][2]
Clinical Development of VU319
VU0467319 (VU319) successfully advanced into a Phase I Single Ascending Dose (SAD) clinical trial.[2][3] The trial demonstrated that VU319 was well-tolerated in humans, with no observations of the cholinergic adverse effects (such as salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis - SLUDGE) that have plagued other M1-targeted drugs.[2][3] Furthermore, signals of target engagement were observed at the highest doses tested, providing proof-of-concept for achieving selective central M1 modulation without peripheral side effects.[3]
Conclusion
The discovery and development of M1 PAMs like VU319 represent a paradigm shift in targeting the M1 receptor for cognitive enhancement. By focusing on allosteric modulation with minimal intrinsic agonism, it has been possible to develop compounds with robust pro-cognitive efficacy in preclinical models and a favorable safety profile in both animals and humans.[2][3][5] This body of work underscores the therapeutic potential of M1 PAMs for treating cognitive deficits in Alzheimer's disease, schizophrenia, and other CNS disorders.
References
- 1. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M1 receptor positive allosteric modulators discovery approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to VU534: A Novel NAPE-PLD Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU534 is a potent small molecule activator of N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of N-acylethanolamines (NAEs). NAEs are a class of lipid signaling molecules with diverse physiological roles, including the regulation of inflammation and cellular uptake of apoptotic bodies (efferocytosis). This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It includes detailed experimental protocols for key biological assays and visual representations of its chemical structure and associated signaling pathways to support further research and development.
Chemical Structure and Properties
This compound, with the systematic IUPAC name N-(5,7-dimethyl-2-benzothiazolyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide, is a benzothiazole (B30560) derivative. Its chemical identity and key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-(5,7-dimethyl-2-benzothiazolyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide | [1] |
| CAS Number | 923509-20-0 | [1][2] |
| Molecular Formula | C21H22FN3O3S2 | [1][2] |
| Molecular Weight | 447.55 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO (≥10 mg/mL), slightly soluble in Methanol (0.1-1 mg/mL) | [1] |
| SMILES | CC1=CC(C)=C2SC(NC(C3CCN(S(=O)(C4=CC=C(C=C4)F)=O)CC3)=O)=NC2=C1 | [2] |
| InChI | InChI=1S/C21H22FN3O3S2/c1-13-11-14(2)19-18(12-13)23-21(29-19)24-20(26)15-7-9-25(10-8-15)30(27,28)17-5-3-16(22)4-6-17/h3-6,11-12,15H,7-10H2,1-2H3,(H,23,24,26) | [1] |
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Biological Activity and Signaling Pathways
This compound is a potent activator of NAPE-PLD, an enzyme that catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to produce N-acylethanolamines (NAEs) and phosphatidic acid.[3][4] NAEs, such as anandamide (B1667382) and oleoylethanolamide, are endogenous bioactive lipids involved in various physiological processes.
Quantitative Biological Data
| Parameter | Organism | Value | Reference |
| NAPE-PLD EC50 | Mouse (recombinant) | 0.30 µM | [2] |
| NAPE-PLD EC50 | Human (recombinant) | 0.93 µM | [1] |
| NAPE-PLD EC50 | HepG2 cells | 1.5 µM | [2] |
| FAAH IC50 | Not specified | 1.2 µM (dual inhibitor with sEH) | [2] |
| sEH IC50 | Not specified | 1.2 µM (dual inhibitor with FAAH) | [2] |
Signaling Pathway
This compound enhances the production of NAEs by directly activating NAPE-PLD. This leads to increased levels of NAEs, which can then act on their respective downstream targets. One of the key downstream effects of this compound-mediated NAPE-PLD activation is the enhancement of efferocytosis by macrophages.[3][4] Efferocytosis is the process of removing apoptotic cells, which is crucial for tissue homeostasis and the resolution of inflammation.
This compound also exhibits inhibitory activity against Fatty Acid Amide Hydrolase (FAAH) and soluble Epoxide Hydrolase (sEH), enzymes that are also involved in lipid signaling pathways.[2] The dual inhibition of FAAH and sEH has been explored as a therapeutic strategy for pain and inflammation.
Caption: Signaling pathway of this compound as a NAPE-PLD activator.
Experimental Protocols
Synthesis, Purification, and Characterization of this compound
A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available in the reviewed literature. However, the synthesis of structurally related benzothiazole phenylsulfonyl-piperidine carboxamides typically involves a multi-step process. A plausible synthetic route would involve the acylation of a substituted 2-aminobenzothiazole (B30445) with a 1-(arylsulfonyl)piperidine-4-carbonyl chloride.
Representative Synthetic Scheme:
References
- 1. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Dual Inhibitors of Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific public domain information was found for a compound designated "VU534." This guide therefore focuses on the core principles and well-documented examples of the broader class of dual FAAH/sEH inhibitors.
Executive Summary
The simultaneous inhibition of Fatty Acid Amide Hydrolase (FAAH) and soluble Epoxide Hydrolase (sEH) represents a novel and promising therapeutic strategy for the management of pain and inflammation.[1] These two enzymes are critical regulators of distinct but complementary signaling pathways involved in nociception. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA), while sEH hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs).[2][3] By dually inhibiting these enzymes, the levels of endogenous analgesic and anti-inflammatory lipid mediators are synergistically elevated.[4][5] This multi-target approach offers the potential for enhanced efficacy at lower doses compared to single-target agents, potentially reducing side effects and providing a powerful non-opioid alternative for pain management.[3][6] This document provides a technical overview of the rationale, key molecular examples, experimental evaluation, and underlying signaling pathways related to this therapeutic class.
Data Presentation: In Vitro Potency of Representative Dual Inhibitors
The development of dual FAAH/sEH inhibitors has yielded several compounds with low nanomolar potency against both enzymes. The design strategy often begins with a known inhibitor for one enzyme and systematically modifies its structure to achieve high affinity for the second target.[6][7] Below are curated data for key examples from the literature.
Table 1: Urea-Based and Piperidinyl-Sulfonamide Dual Inhibitors This table summarizes the inhibitory potency (IC50) of several prominent dual inhibitors against human, mouse, and rat versions of FAAH and sEH enzymes.
| Compound ID | Scaffold Type | Target Enzyme | Human IC₅₀ (nM) | Rat IC₅₀ (nM) | Mouse IC₅₀ (nM) | Reference |
| Compound 11 | Urea-Based | hFAAH | 8 | >10,000 | 1400 | [7] |
| hsEH | 5 | 54 | 5.7 | [7] | ||
| t-TUCB | Urea-Based | hFAAH | 260 | N/A | N/A | [6] |
| hsEH | 0.4 | N/A | N/A | [6] | ||
| PF-750 | Urea-Based | hFAAH | 19 | N/A | N/A | [7][8] |
| hsEH | 640 | N/A | N/A | [7][8] | ||
| SP 4-5 | Piperidinyl-Sulfonamide | hFAAH | 7 | N/A | N/A | [5] |
| hsEH | 9.6 | N/A | N/A | [5] | ||
| SW-17 | 4-Phenylthiazole | hFAAH | 11.1 | N/A | N/A | [6] |
| hsEH | 2.3 | N/A | N/A | [6] | ||
| Compound 4d | Quinolinyl-Based | hFAAH | 19.6 | N/A | N/A | [1][3] |
| hsEH | 1.7 | 2.0 | 17.2 | [1][3] |
N/A: Data not available in the cited sources.
Core Signaling Pathway and Therapeutic Rationale
FAAH and sEH modulate the arachidonic acid (AA) metabolic cascade, albeit through different branches. Dual inhibition targets both branches to produce a synergistic anti-inflammatory and analgesic effect.
-
FAAH Pathway: In response to stimuli, the endocannabinoid anandamide (AEA) is produced. AEA binds to cannabinoid receptors (CB1 and CB2), producing analgesic effects.[2] FAAH rapidly hydrolyzes AEA into inactive arachidonic acid and ethanolamine, thus terminating its signal.[9] FAAH inhibition preserves AEA, prolonging its pain-relieving actions.[2]
-
sEH Pathway: Cytochrome P450 (CYP) enzymes metabolize arachidonic acid into epoxyeicosatrienoic acids (EETs). EETs possess potent anti-inflammatory and analgesic properties.[2][3] The sEH enzyme hydrolyzes EETs to their less active dihydroxyeicosatrienoic acid (DHET) counterparts.[3] Inhibition of sEH increases the bioavailability of EETs, enhancing their beneficial effects.[2]
The diagram below illustrates this dual mechanism.
Experimental Protocols
The characterization of dual FAAH/sEH inhibitors requires a suite of standardized in vitro and in vivo assays.
Objective: To determine the IC50 value of a test compound against FAAH and sEH enzymes.
-
sEH Inhibition Assay (Fluorometric):
-
Enzyme Source: Recombinant human, rat, or mouse sEH.
-
Substrate: Cyano(2-methoxynaphthalen-6-yl)methyl(3-phenyloxiran-2-yl)methyl carbonate (CMNPC).
-
Protocol: a. Recombinant sEH is pre-incubated with the test inhibitor for 5 minutes at 30°C in a sodium phosphate (B84403) buffer (100 mM, pH 7.4). b. The fluorescent substrate CMNPC is added to a final concentration of 5 µM to initiate the reaction. c. The rate of formation of the fluorescent product is measured using a fluorescence plate reader. d. IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
-
FAAH Inhibition Assay (Fluorometric):
-
Enzyme Source: Recombinant human, rat, or mouse FAAH.
-
Substrate: AMC-arachidonoyl amide or N-(6-methoxypyridin-3-yl) octanamide.[4]
-
Protocol: a. The enzyme is pre-incubated with the inhibitor for 5 minutes in a sodium phosphate buffer (0.1 M, pH 8.0) containing 0.1 mg/mL BSA.[4] b. The substrate is added to initiate the enzymatic reaction. c. The release of the fluorescent product (e.g., 7-amino-4-methylcoumarin, AMC) is monitored over time with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[10] d. IC50 values are determined from the dose-response curves.
-
Objective: To assess the antinociceptive and anti-inflammatory effects of the dual inhibitors in rodent models of pain.
-
Formalin Test (Acute Inflammatory Pain):
-
Model: A dilute solution of formalin is injected into the plantar surface of a rat's hind paw.
-
Phases: The test measures two distinct phases of nociceptive behavior (licking, flinching):
-
Phase 1 (0-5 min): Acute, neurogenic pain resulting from direct activation of nociceptors.
-
Phase 2 (15-60 min): Inflammatory pain mediated by the release of inflammatory molecules.[2]
-
-
Protocol: a. Animals are pre-treated with the test compound (e.g., intraperitoneal injection) or vehicle at a specified time before formalin injection. b. Following injection, the cumulative time spent in nociceptive behaviors is recorded for both phases. c. A reduction in nociceptive behavior, particularly in Phase 2, indicates anti-inflammatory and analgesic efficacy.[2][8]
-
-
Carrageenan-Induced Hyperalgesia (Inflammatory Pain):
-
Model: Carrageenan, an inflammatory agent, is injected into the mouse or rat hind paw, causing edema and thermal/mechanical hyperalgesia.[4]
-
Protocol: a. Baseline paw volume and sensitivity to thermal or mechanical stimuli are measured. b. Animals are treated with the inhibitor or vehicle before or after carrageenan injection. c. Paw volume (edema) and withdrawal thresholds to stimuli are measured at various time points post-injection. d. Efficacy is demonstrated by a reduction in paw edema and a reversal of hyperalgesia. The median effective dose (ED50) can be calculated from these data.[4]
-
Drug Discovery and Development Workflow
The logical workflow for developing novel dual FAAH/sEH inhibitors follows a structured, iterative process from initial concept to in vivo validation.
Conclusion
Dual inhibition of FAAH and sEH is a validated and highly promising strategy for developing next-generation non-opioid analgesics. By leveraging the synergistic interplay between the endocannabinoid and epoxyeicosanoid pathways, this multi-target approach can achieve potent anti-inflammatory and antinociceptive effects. The availability of robust in vitro and in vivo assays allows for the systematic discovery and optimization of drug candidates. Further research focusing on optimizing pharmacokinetic properties and demonstrating efficacy in a broader range of chronic pain models will be critical for translating these compelling preclinical findings into clinical therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinolinyl-based multitarget-directed ligands with soluble epoxide hydrolase and fatty acid amide hydrolase inhibitory activities: Synthetic studies and pharmacological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peripheral FAAH and soluble epoxide hydrolase inhibitors are synergistically antinociceptive - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of multitarget inhibitors for the treatment of pain: design, synthesis, biological evaluation and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Targeting fatty acid amide hydrolase (FAAH) to treat pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
In-Depth Technical Guide to VU534: A Novel Activator of N-Acyl-Phosphatidylethanolamine-Hydrolyzing Phospholipase D
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU534 is a potent small molecule activator of N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and its role in cellular processes, particularly efferocytosis. Detailed experimental protocols for assessing its activity and a summary of its quantitative data are presented to facilitate further research and drug development efforts.
Chemical and Physical Properties
This compound, with the formal name N-(5,7-dimethyl-2-benzothiazolyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide, is a benzothiazole (B30560) phenylsulfonyl-piperidine carboxamide derivative.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 923509-20-0 | [1][2] |
| Molecular Formula | C₂₁H₂₂FN₃O₃S₂ | [1][2] |
| Molecular Weight | 447.5 g/mol | [1][2] |
| Appearance | White to beige solid powder | |
| Solubility | Soluble in DMSO (≥10 mg/ml) | [1] |
Mechanism of Action and Signaling Pathway
This compound functions as a selective, allosteric activator of NAPE-PLD, a zinc metallohydrolase.[3][4] NAPE-PLD is a key enzyme in the biosynthesis of N-acyl-ethanolamines (NAEs), a class of bioactive lipids. The activation of NAPE-PLD by this compound initiates a specific signaling cascade:
-
NAPE Hydrolysis: NAPE-PLD, activated by this compound, catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) at the distal phosphodiester bond.[1][4]
-
Production of Bioactive Lipids: This hydrolysis yields two main products: NAEs and phosphatidic acid (PA).[1][3][4]
-
Downstream Signaling: NAEs, such as palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA), then act on various receptors, including PPARα, GPR119, and GPR55, to elicit a range of biological effects.[3][4]
A significant downstream effect of this compound-mediated NAPE-PLD activation is the enhancement of efferocytosis, the process by which apoptotic cells are cleared by phagocytes such as macrophages.[1][3] This suggests a crucial role for the NAPE-PLD/NAE signaling pathway in regulating inflammatory responses and maintaining tissue homeostasis.[3]
This compound Signaling Pathway
Quantitative Data
The potency of this compound has been quantified in various assays, demonstrating its effectiveness as a NAPE-PLD activator.
| Assay Type | Enzyme/Cell Line | Parameter | Value (µM) | Reference |
| Cell-free assay | Recombinant mouse NAPE-PLD | EC₅₀ | 0.30 | [1][5] |
| Cell-free assay | Recombinant human NAPE-PLD | EC₅₀ | 0.93 | [3] |
| Cell-based assay | HepG2 cells | EC₅₀ | 1.5 | [1][5] |
| Cell-based assay | RAW 264.7 cells | - | - | [5] |
| Inhibition Assay | Soluble Epoxide Hydrolase (sEH) | IC₅₀ | 1.2 | [5] |
Experimental Protocols
Fluorescence-Based NAPE-PLD Activity Assay
This protocol is adapted from high-throughput screening methods used to identify NAPE-PLD modulators. It utilizes a fluorogenic NAPE analog, such as PED6, which exhibits increased fluorescence upon hydrolysis by NAPE-PLD.
Materials:
-
HEK293T cells overexpressing NAPE-PLD
-
Membrane fraction isolation buffer
-
Fluorescence-quenched NAPE-PLD substrate (e.g., PED6)
-
This compound stock solution (in DMSO)
-
Assay buffer
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare NAPE-PLD Source: Prepare membrane fractions from HEK293T cells overexpressing NAPE-PLD. This avoids the need for protein purification.[6]
-
Compound Plating: Add this compound at various concentrations to the wells of a 96-well plate. Include appropriate vehicle controls (DMSO).
-
Enzyme Addition: Add the NAPE-PLD containing membrane fraction to each well.
-
Initiate Reaction: Add the fluorogenic substrate (e.g., PED6) to each well to start the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a plate reader.
-
Data Analysis: Calculate the rate of increase in fluorescence, which is proportional to NAPE-PLD activity. Determine the EC₅₀ of this compound by plotting the activity against the log of the compound concentration.
In Vitro Efferocytosis Assay
This protocol outlines a method to assess the effect of this compound on the engulfment of apoptotic cells by macrophages.
Materials:
-
Macrophages (e.g., bone marrow-derived macrophages (BMDMs) or THP-1 derived macrophages)
-
Target cells for apoptosis (e.g., Jurkat cells)
-
Apoptosis-inducing agent (e.g., staurosporine (B1682477) or UV irradiation)
-
Fluorescent dyes for labeling cells (e.g., a green fluorescent dye for target cells and a red fluorescent dye for macrophages)
-
This compound stock solution (in DMSO)
-
Cell culture medium and supplements
-
24-well tissue culture plates
-
Flow cytometer or fluorescence microscope
Procedure:
-
Macrophage Preparation: Culture macrophages in a 24-well plate. If using THP-1 cells, differentiate them into macrophages using PMA.[7][8]
-
Induction of Apoptosis: Induce apoptosis in the target cell population (e.g., Jurkat cells) using a suitable method like UV irradiation or treatment with staurosporine.[9]
-
Cell Labeling: Label the apoptotic cells with a green fluorescent dye and the macrophages with a red fluorescent dye according to the manufacturers' protocols.
-
This compound Treatment: Treat the macrophages with the desired concentration of this compound or vehicle control for a specified period (e.g., 6 hours).[5]
-
Co-culture: Add the labeled apoptotic cells to the macrophage culture at a specific ratio (e.g., 1:1 macrophage to apoptotic cell ratio).[9]
-
Incubation: Incubate the co-culture for a period to allow for efferocytosis to occur (e.g., 20-45 minutes).[9]
-
Washing: Gently wash the wells to remove non-engulfed apoptotic cells.
-
Analysis: Analyze the cells using flow cytometry or fluorescence microscopy. The percentage of macrophages that have engulfed apoptotic cells (double-positive for red and green fluorescence) is quantified as the efferocytosis index.
Efferocytosis Experimental Workflow
Conclusion
This compound is a valuable pharmacological tool for studying the NAPE-PLD signaling pathway and its role in various physiological and pathological processes. Its ability to enhance efferocytosis highlights its potential as a lead compound for the development of novel therapeutics for diseases characterized by defective clearance of apoptotic cells, such as atherosclerosis. The data and protocols provided in this guide are intended to support and stimulate further investigation into the therapeutic applications of NAPE-PLD activators.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fluorescence-Based NAPE-PLD Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. tabaslab.com [tabaslab.com]
VU534: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU534 is a potent and selective small molecule activator of N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD).[1] NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. By activating NAPE-PLD, this compound enhances the production of NAEs, which are involved in various physiological processes, including inflammation, pain, and energy balance. This technical guide provides an in-depth overview of the solubility and stability of this compound, along with detailed experimental protocols and visualizations of its mechanism of action.
Solubility
The solubility of a compound is a critical physicochemical property that influences its biological activity and formulation development. The solubility of this compound has been determined in common organic solvents.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥10 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | 2 mg/mL (with warming) | |
| Methanol | 0.1 - 1 mg/mL (Slightly Soluble) | [1] |
Experimental Protocols for Solubility Determination
While specific experimental details for this compound's solubility determination are not publicly available, standard methods such as kinetic and thermodynamic solubility assays are routinely used in drug discovery.
1. Kinetic Solubility Assay Protocol (Adapted for this compound)
This high-throughput method is used in early drug discovery to assess the solubility of a compound when transitioning from a DMSO stock solution to an aqueous buffer.
-
Materials:
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Plate shaker
-
Nephelometer or UV-Vis plate reader
-
-
Procedure:
-
A small volume of the this compound DMSO stock solution is added to the wells of a microtiter plate.
-
PBS is added to each well to achieve a range of final this compound concentrations.
-
The plate is shaken for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).
-
The turbidity of each well is measured using a nephelometer, or the absorbance is read on a UV-Vis plate reader to detect precipitation. The concentration at which precipitation is observed is determined as the kinetic solubility.
-
2. Thermodynamic (Equilibrium) Solubility Assay Protocol (Adapted for this compound)
This method determines the solubility of a compound at equilibrium and is considered the gold standard.
-
Materials:
-
Solid this compound
-
Aqueous buffer of interest (e.g., PBS at various pH values)
-
Vials with screw caps
-
Shaker incubator
-
Centrifuge or filtration apparatus (e.g., 0.45 µm filter)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
-
Procedure:
-
An excess amount of solid this compound is added to a vial containing the aqueous buffer.
-
The vial is sealed and agitated in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is centrifuged at high speed or filtered to separate the undissolved solid.
-
The concentration of this compound in the clear supernatant or filtrate is quantified by a validated HPLC-UV method against a standard curve.
-
Stability
The stability of a compound is crucial for its storage, handling, and development as a therapeutic agent.
Table 2: Stability of this compound
| Condition | Stability | Reference |
| Solid (at -20°C) | ≥ 4 years | [2] |
| Stock Solution (at -80°C) | 6 months | [3] |
| Stock Solution (at -20°C) | 1 month | [3] |
Experimental Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are performed to understand the intrinsic stability of a drug substance and to identify potential degradation products. These studies are typically conducted according to the International Council for Harmonisation (ICH) guidelines.
-
Materials:
-
This compound (solid and in solution)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature- and humidity-controlled chambers
-
Photostability chamber
-
Validated stability-indicating HPLC method
-
-
Procedure:
-
Acid and Base Hydrolysis: this compound solutions are treated with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room temperature and elevated temperatures.
-
Oxidation: A solution of this compound is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Solid this compound and a solution of this compound are exposed to elevated temperatures (e.g., 60°C) for a specified duration.
-
Photostability: Solid this compound and a solution of this compound are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: At specified time points, samples from each stress condition are analyzed by a validated stability-indicating HPLC method to determine the amount of this compound remaining and to detect and quantify any degradation products.
-
Mechanism of Action and Signaling Pathway
This compound functions as a positive allosteric modulator of NAPE-PLD. This enzyme catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to produce N-acylethanolamines (NAEs) and phosphatidic acid.
Caption: Signaling pathway of this compound-mediated NAPE-PLD activation.
Experimental Protocol for NAPE-PLD Activity Assay
The activity of NAPE-PLD in the presence of this compound can be measured using a cell-free or cell-based assay. The following is a generalized protocol for a cell-free assay using recombinant NAPE-PLD.
-
Materials:
-
Recombinant human or mouse NAPE-PLD
-
Fluorogenic NAPE substrate (e.g., PED-A1)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound in DMSO
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Recombinant NAPE-PLD is diluted in the assay buffer.
-
Varying concentrations of this compound (or vehicle control) are pre-incubated with the diluted enzyme in the wells of the microplate.
-
The reaction is initiated by the addition of the fluorogenic NAPE substrate.
-
The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is monitored over time using a fluorescence plate reader.
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
The EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) is determined by plotting the reaction rates against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Experimental workflow for NAPE-PLD activity assay.
Conclusion
This technical guide provides a comprehensive overview of the solubility and stability of this compound, crucial parameters for its use in research and drug development. The provided experimental protocols offer a foundation for the consistent and reliable assessment of these properties. The visualization of the signaling pathway and experimental workflow serves to clarify the mechanism of action and the methodology for studying this novel NAPE-PLD activator.
References
Navigating the Acquisition and Application of VU534 for Preclinical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of VU534, a novel activator of N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD), for research and drug development purposes. This document outlines commercially available sources, key technical data, and detailed experimental protocols to facilitate its use in preclinical studies.
Introduction to this compound
This compound is a small molecule activator of NAPE-PLD, an enzyme responsible for the production of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. By activating NAPE-PLD, this compound enhances the biosynthesis of NAEs, which are involved in various physiological processes, including the regulation of inflammation and efferocytosis (the clearance of apoptotic cells). Notably, this compound also exhibits dual inhibitory activity against fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH)[1]. Its potential to modulate these pathways makes it a valuable tool for investigating cardiometabolic diseases[1].
Commercial Suppliers and Product Specifications
For research purposes, this compound can be procured from various chemical suppliers. The following tables summarize the product specifications from prominent vendors. Researchers are advised to request batch-specific Certificates of Analysis (CoA) for detailed quality control information.
Table 1: Supplier Information for this compound
| Supplier | Catalog Number | Purity | Formulation |
| MedchemExpress | HY-155773 | ≥98% | Crystalline solid |
| Cayman Chemical | 36407 | ≥98% | Crystalline solid |
Table 2: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | N-(5,7-dimethyl-2-benzothiazolyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide | Cayman Chemical |
| CAS Number | 923509-20-0 | Cayman Chemical |
| Molecular Formula | C₂₁H₂₂FN₃O₃S₂ | Cayman Chemical |
| Molecular Weight | 447.5 g/mol | Cayman Chemical |
| Solubility | DMSO | Cayman Chemical |
| Storage | -20°C | MedchemExpress, Cayman Chemical |
Table 3: Biological Activity of this compound
| Target | Action | Value | Cell Line/Assay Condition | Source |
| NAPE-PLD | Activator | EC₅₀: 0.30 µM | MedchemExpress[1] | |
| FAAH | Inhibitor | IC₅₀: 1.2 µM | MedchemExpress[1] | |
| sEH | Inhibitor | IC₅₀: 1.2 µM | MedchemExpress[1] | |
| NAPE-PLD Activity | Increase | EC₅₀: 1.5 µM | HepG2 cells | MedchemExpress[1] |
| NAPE-PLD Activity | Increase | - | Raw264.7 cells | MedchemExpress[1] |
| Efferocytosis | Enhancement | - | Bone-marrow-derived macrophages | MedchemExpress[1] |
Synthesis of this compound
A detailed, publicly available, step-by-step synthesis protocol for this compound (N-(5,7-dimethyl-2-benzothiazolyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide) is not readily found in the searched literature. However, the synthesis of similar benzothiazole (B30560) phenylsulfonyl-piperidine carboxamides has been described in the context of high-throughput screening and lead optimization studies[2][3]. The general synthetic strategy likely involves the coupling of a substituted benzothiazole amine with a phenylsulfonyl-piperidine carboxylic acid derivative. Researchers with advanced medicinal chemistry capabilities may be able to devise a synthetic route based on analogous structures reported in the scientific literature.
Experimental Protocols
The following protocols are adapted from the key study by Zarrow et al. (2023) which characterized the activity of this compound[2].
In Vitro NAPE-PLD Activity Assay
This protocol describes a method to assess the effect of this compound on NAPE-PLD activity in a cellular context.
Cell Culture and Treatment:
-
Culture Raw264.7 or HepG2 cells in appropriate media and conditions.
-
Seed cells in suitable culture plates and allow them to adhere.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 3-30 µM) or vehicle control (DMSO) for a specified duration (e.g., 1 hour)[1].
Measurement of NAPE-PLD Activity:
-
Following treatment, lyse the cells and prepare the cell lysates.
-
Incubate the lysates with a suitable NAPE-PLD substrate.
-
Measure the production of the NAE product using an appropriate analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Calculate the NAPE-PLD activity relative to the vehicle-treated control.
Macrophage Efferocytosis Assay
This protocol details the procedure to evaluate the impact of this compound on the ability of macrophages to engulf apoptotic cells.
Preparation of Macrophages:
-
Isolate bone marrow-derived macrophages (BMDMs) from mice.
-
Culture and differentiate the BMDMs in appropriate media.
-
Treat the BMDMs with this compound (e.g., 10 µM) or vehicle control for a specified period (e.g., 6 hours) prior to the efferocytosis assay[1].
Induction of Apoptosis in Target Cells:
-
Use a suitable cell line, such as Jurkat T cells, as the apoptotic target.
-
Induce apoptosis in the Jurkat cells using a standard method (e.g., UV irradiation or staurosporine (B1682477) treatment).
-
Label the apoptotic cells with a fluorescent dye (e.g., pHrodo Red) for visualization.
Efferocytosis Assay:
-
Co-culture the this compound-treated BMDMs with the fluorescently labeled apoptotic Jurkat cells.
-
Allow efferocytosis to proceed for a defined period.
-
Wash the cells to remove non-engulfed apoptotic cells.
-
Quantify the uptake of apoptotic cells by the macrophages using flow cytometry or fluorescence microscopy.
Signaling Pathways and Visualizations
NAPE-PLD Signaling Pathway
This compound acts as an activator of NAPE-PLD, which is a key enzyme in the biosynthesis of NAEs. The simplified signaling pathway is as follows: N-acyl-phosphatidylethanolamines (NAPEs) in the cell membrane are hydrolyzed by NAPE-PLD to produce NAEs and phosphatidic acid. These NAEs, such as anandamide, can then act on various receptors to elicit downstream cellular responses.
References
Methodological & Application
Application Notes and Protocols for VU534 in RAW264.7 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU534 is a small molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir2.1. These channels play a crucial role in maintaining the resting membrane potential in various cell types, including macrophages. In the context of immunology, the modulation of ion channels is an emerging area of research for controlling inflammatory responses. The RAW264.7 cell line, a murine macrophage-like cell line, is a widely used in vitro model to study inflammation, immune responses, and the effects of pharmacological agents on macrophage function. When stimulated with lipopolysaccharide (LPS), RAW264.7 cells mimic an inflammatory response by producing pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
This document provides detailed protocols for utilizing this compound in RAW264.7 cell culture to investigate its effects on macrophage function. As direct experimental data for this compound in RAW264.7 cells is limited in publicly available literature, this guide also references data from a similar Kir2.1 inhibitor, ML133, to provide expected outcomes and starting parameters for experimental design. The primary mechanism of action involves the blockade of the Kir2.1 channel, which is known to regulate macrophage polarization and inflammatory signaling pathways, including the Ca2+/CaMK II/ERK/NF-κB pathway.[1]
Data Presentation
Table 1: Inhibitory Concentrations of the Kir2.1 Inhibitor ML133
| Target | IC50 (pH 7.4) | IC50 (pH 8.5) | Reference |
| Kir2.1 | 1.8 µM | 290 nM | [2] |
Experimental Protocols
RAW264.7 Cell Culture
Materials:
-
RAW264.7 cell line (e.g., ATCC TIB-71)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell scraper
-
Sterile cell culture flasks (T-25 or T-75)
-
Sterile serological pipettes and pipette tips
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[2]
-
Subculture the cells every 2-3 days to maintain logarithmic growth.[2] When cells reach 80-90% confluency, detach them using a cell scraper.
-
Resuspend the cells in fresh medium and seed new flasks at a density of 5 x 10^4 to 7.5 x 10^4 viable cells/cm².
Cell Viability Assay (MTT Assay)
This assay is crucial to determine the non-toxic concentration range of this compound for subsequent experiments.
Materials:
-
RAW264.7 cells
-
Complete DMEM
-
This compound stock solution (dissolved in DMSO)
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere for 24 hours.[3]
-
Prepare serial dilutions of this compound in complete DMEM. It is recommended to start with a concentration range guided by the IC50 of similar compounds like ML133 (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the old medium and treat the cells with the various concentrations of this compound for 24 hours.[2]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This protocol measures the effect of this compound on LPS-induced NO production.
Materials:
-
RAW264.7 cells
-
Complete DMEM
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL)
-
24-well culture plates
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
Microplate reader
Protocol:
-
Seed RAW264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 18-24 hours.[4]
-
Collect 50-100 µL of the cell culture supernatant from each well.[2]
-
Add an equal volume of Griess reagent to the supernatant in a new 96-well plate.[2]
-
Incubate at room temperature for 10-15 minutes in the dark.[2]
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.[2]
Quantification of Pro-inflammatory Cytokines (ELISA)
This protocol measures the effect of this compound on the secretion of cytokines like TNF-α, IL-6, and IL-1β.
Materials:
-
RAW264.7 cells
-
Complete DMEM
-
This compound stock solution
-
LPS (e.g., 1 µg/mL)
-
24-well culture plates
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
Microplate reader
Protocol:
-
Seed RAW264.7 cells in a 24-well plate.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[4]
-
Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
Western Blotting for Signaling Pathway Analysis
This protocol is used to determine the effect of this compound on key proteins in inflammatory signaling pathways, such as the phosphorylation of NF-κB and MAPKs.
Materials:
-
RAW264.7 cells
-
Complete DMEM
-
This compound stock solution
-
LPS (e.g., 1 µg/mL)
-
6-well culture plates
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
Protocol:
-
Seed RAW264.7 cells in 6-well plates.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate with LPS for a specified time (e.g., 30-60 minutes for phosphorylation events).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[4]
-
Determine the protein concentration of the lysates using a BCA assay.[4]
-
Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.[2][4]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2][4]
-
Incubate the membrane with primary antibodies overnight at 4°C.[2][4]
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2][4]
-
Visualize the protein bands using an ECL detection system.
Visualization of Signaling Pathways and Workflows
Caption: Experimental workflow for studying this compound effects in RAW264.7 cells.
Caption: LPS-induced inflammatory signaling pathway and the putative role of this compound.
References
- 1. Nitric oxide production by a murine macrophage cell line (RAW264.7) stimulated with lipopolysaccharide from Actinobacillus actinomycetemcomitans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of the K(ir)2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR, and pharmacological characterization of ML133 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of RAW264.7 cells by PCp-I, a polysaccharide from Psoralea corylifolia L, through NF-κB/MAPK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IM-133N modulates cytokine secretion by RAW264.7 and THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Administration of [Placeholder Compound] in Mouse Models of Atherosclerosis
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to serious cardiovascular events such as heart attacks and strokes.[1] The disease process is complex, involving lipid deposition, immune cell infiltration, and inflammatory responses.[2] Mouse models are instrumental in studying the pathogenesis of atherosclerosis and for the preclinical evaluation of new therapeutic agents.[3] Commonly used models include Apolipoprotein E-deficient (ApoE-/-) and LDL receptor-deficient (Ldlr-/-) mice, which develop atherosclerotic lesions, especially when fed a high-fat, Western-type diet.[4][5] These models allow for the investigation of interventions that target lipid metabolism and inflammation, two key pillars of atherosclerosis development.[6][7] This document provides detailed protocols for the administration and evaluation of a hypothetical anti-atherosclerotic agent, "[Placeholder Compound]," in a mouse model of atherosclerosis.
Data Presentation: Effects of [Placeholder Compound] on Atherosclerosis
The following tables summarize hypothetical quantitative data representing the potential effects of "[Placeholder Compound]" on key atherosclerotic parameters in ApoE-/- mice fed a Western-type diet for 12 weeks.
Table 1: Effect of [Placeholder Compound] on Aortic Lesion Area
| Treatment Group | N | Aortic Lesion Area (% of total aorta) | Aortic Root Lesion Area (μm²) |
| Vehicle Control | 10 | 15.2 ± 2.5 | 250,000 ± 35,000 |
| [Placeholder Compound] (10 mg/kg) | 10 | 8.1 ± 1.8 | 135,000 ± 28,000 |
| [Placeholder Compound] (30 mg/kg) | 10 | 5.5 ± 1.2 | 90,000 ± 21,000 |
| *p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM. |
Table 2: Effect of [Placeholder Compound] on Plasma Lipid Profile
| Treatment Group | Total Cholesterol (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) | Triglycerides (mg/dL) |
| Vehicle Control | 450 ± 50 | 380 ± 45 | 35 ± 5 | 150 ± 20 |
| [Placeholder Compound] (10 mg/kg) | 380 ± 40 | 310 ± 38 | 40 ± 6 | 130 ± 18 |
| [Placeholder Compound] (30 mg/kg) | 320 ± 35 | 250 ± 30 | 45 ± 7 | 110 ± 15 |
| *p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM. |
Table 3: Effect of [Placeholder Compound] on Inflammatory Markers
| Treatment Group | Plasma IL-6 (pg/mL) | Plaque Macrophage Content (%) |
| Vehicle Control | 25.8 ± 4.1 | 40.5 ± 5.3 |
| [Placeholder Compound] (10 mg/kg) | 15.3 ± 3.2 | 28.7 ± 4.1 |
| [Placeholder Compound] (30 mg/kg) | 10.1 ± 2.5 | 19.2 ± 3.5 |
| *p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM. |
Experimental Protocols
The following protocols are designed for a typical in vivo study to assess the efficacy of an anti-atherosclerotic compound.
1. Animal Model and Diet-Induced Atherosclerosis
-
Mouse Strain: Male Apolipoprotein E-deficient (ApoE-/-) mice on a C57BL/6 background are a commonly used model.[8]
-
Age: Experiments are typically initiated with 6-8 week old mice.
-
Housing: Mice should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Diet: To induce atherosclerosis, mice are fed a Western-type diet, typically containing 21% fat and 0.15-0.2% cholesterol.[9] The diet is administered for a period of 12-16 weeks to allow for significant lesion development.[9]
2. Administration of [Placeholder Compound]
-
Formulation: [Placeholder Compound] should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for administration.
-
Dosage: Based on preliminary studies, appropriate doses (e.g., 10 mg/kg and 30 mg/kg) should be selected.
-
Route of Administration: Oral gavage is a common method for daily administration.
-
Treatment Period: Treatment with [Placeholder Compound] or vehicle should commence at the same time as the Western-type diet and continue for the duration of the study (12-16 weeks).
3. Assessment of Atherosclerosis
At the end of the treatment period, mice are euthanized for tissue collection.
-
En Face Analysis of the Aorta:
-
Perfuse the circulatory system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the entire aorta from the heart to the iliac bifurcation.
-
Carefully remove the adventitial fat.
-
The aorta is opened longitudinally, pinned flat, and stained with Oil Red O to visualize lipid-rich lesions.
-
Images of the stained aorta are captured, and the lesion area is quantified as a percentage of the total aortic surface area using image analysis software.
-
-
Histological Analysis of the Aortic Root:
-
The upper portion of the heart containing the aortic root is embedded in a cryo-embedding medium (e.g., OCT).
-
Serial cryosections (e.g., 10 µm thick) are prepared from the aortic root.
-
Sections are stained with Oil Red O to quantify the lesion area.
-
Immunohistochemistry can be performed to identify and quantify specific cell types within the plaque, such as macrophages (using antibodies against CD68 or Mac-3).
-
4. Analysis of Plasma Lipids
-
Blood Collection: Blood is collected from fasted mice at the time of euthanasia.
-
Lipid Measurement: Plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides are measured using commercially available enzymatic kits.
5. Analysis of Inflammation
-
Cytokine Analysis: Plasma levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) can be quantified using ELISA kits.
-
Immunohistochemistry: As mentioned above, macrophage infiltration into the atherosclerotic plaques can be quantified by immunostaining of aortic root sections.
Visualizations
Caption: Signaling pathway of macrophage foam cell formation and inflammation in atherosclerosis.
Caption: Experimental workflow for in vivo mouse atherosclerosis study.
References
- 1. Pathophysiology of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Insight on Atherosclerosis Mechanism and Lipid-Lowering Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse models of atherosclerosis in translational research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Animal Models of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inflammation in Atherosclerosis: From Pathophysiology to Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atherosclerosis: an overview of mouse models and a detailed methodology to quantify lesions in the aortic root - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Research methods for animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing VU534 Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU534 is a potent and selective small molecule activator of N-Acyl-Phosphatidylethanolamine-hydrolyzing Phospholipase D (NAPE-PLD).[1][2] NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA).[3][4] These NAEs are involved in various physiological processes, and dysregulation of their signaling has been implicated in several diseases. This compound serves as a valuable pharmacological tool for investigating the role of NAPE-PLD and NAEs in cellular signaling pathways.
These application notes provide a comprehensive protocol for the preparation of this compound stock solutions for use in cell culture experiments, along with relevant physicochemical data, information on its mechanism of action, and an example of a cell-based assay protocol.
Physicochemical and Solubility Data
Proper preparation of a this compound stock solution is critical for obtaining accurate and reproducible results in cell-based assays. The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₂FN₃O₃S₂ | [1][2] |
| Molecular Weight | 447.5 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Primary Solvent | Dimethyl Sulfoxide (B87167) (DMSO) | [1][2] |
| Solubility in DMSO | ≥ 25 mg/mL (55.86 mM) | [1] |
| Powder Storage | -20°C for up to 3 years | [1] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
Signaling Pathway of this compound (NAPE-PLD Activator)
This compound exerts its biological effects by activating NAPE-PLD. This enzyme catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) at the glycerophosphate bond to produce N-acylethanolamines (NAEs) and phosphatidic acid (PA).[3][4] The resulting NAEs, such as anandamide (B1667382) (AEA), palmitoylethanolamide (PEA), and oleoylethanolamide (OEA), can then activate various downstream receptors, including peroxisome proliferator-activated receptor alpha (PPARα) and G protein-coupled receptors like GPR55 and GPR119, to elicit a range of cellular responses.[3][4]
This compound activates NAPE-PLD, leading to the production of NAEs and subsequent downstream signaling.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Primary Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Weighing this compound: Tare a sterile, dry microcentrifuge tube on a calibrated analytical balance. Carefully weigh out a precise amount of this compound powder (e.g., 1 mg).
-
Calculating DMSO Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM stock solution:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) × Concentration (mol/L))
Example for 1 mg of this compound:
-
Mass = 0.001 g
-
Molecular Weight = 447.5 g/mol
-
Desired Concentration = 10 mM = 0.01 mol/L
Volume (L) = 0.001 g / (447.5 g/mol × 0.01 mol/L) = 0.00022346 L Volume (µL) = 223.46 µL
-
-
Dissolving this compound: Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Close the tube tightly and vortex gently until the powder is completely dissolved. If necessary, sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1]
Workflow for preparing a this compound stock solution.
Protocol 2: Preparation of Working Solutions and Application in Cell Culture
This protocol outlines the dilution of the this compound stock solution to the final desired concentration in cell culture medium.
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure a vehicle control (medium with the same concentration of DMSO) is included in your experimental design.
Materials:
-
10 mM this compound primary stock solution in DMSO
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or plates
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Thawing Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To ensure accurate final concentrations and minimize pipetting errors, it is advisable to perform a serial dilution. For example, prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in sterile DMSO or cell culture medium.
-
Final Dilution in Culture Medium: Add the appropriate volume of the this compound stock (or intermediate stock) to the pre-warmed cell culture medium to achieve the desired final concentration.
Example for a 10 µM final concentration from a 10 mM stock:
-
Dilution factor = 10,000 µM / 10 µM = 1000
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Mixing: Gently mix the working solution by pipetting or inverting the tube to ensure a homogenous solution.
-
Application to Cells: Immediately add the prepared working solution to your cell cultures.
Example Application: Macrophage-Mediated Efferocytosis Assay
This compound has been shown to enhance efferocytosis (the clearance of apoptotic cells) in macrophages in a NAPE-PLD-dependent manner.[1] The following is a general protocol for an in vitro efferocytosis assay using this compound.
Cell Lines:
-
Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs).
-
Target cell line for apoptosis induction (e.g., Jurkat T cells).
Protocol:
-
Macrophage Seeding: Seed macrophages in a suitable culture plate (e.g., 24-well plate) and allow them to adhere overnight.
-
Induction of Apoptosis: Induce apoptosis in the target cells using a standard method (e.g., UV irradiation or staurosporine (B1682477) treatment). Confirm apoptosis using a method like Annexin V/Propidium Iodide staining.
-
Labeling of Apoptotic Cells: Label the apoptotic cells with a fluorescent dye (e.g., pHrodo™ Red Zymosan BioParticles™) according to the manufacturer's protocol to allow for visualization and quantification of phagocytosis.
-
Treatment with this compound: Pre-treat the adherent macrophages with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or a vehicle control (DMSO) for a specified period (e.g., 1 hour).[1]
-
Co-culture: Add the fluorescently labeled apoptotic cells to the macrophage culture at a specific ratio (e.g., 5:1 apoptotic cells to macrophages) and co-culture for a period that allows for phagocytosis (e.g., 1-2 hours).
-
Removal of Non-engulfed Cells: Gently wash the wells with sterile PBS to remove any non-engulfed apoptotic cells.
-
Quantification of Efferocytosis: Quantify the uptake of apoptotic cells by macrophages using fluorescence microscopy or flow cytometry. An increase in fluorescence within the macrophages indicates enhanced efferocytosis.
Expected Outcome: Treatment with this compound is expected to increase the percentage of macrophages that have engulfed apoptotic cells and the number of apoptotic cells per macrophage compared to the vehicle control.
Troubleshooting
-
Precipitation of this compound in culture medium: This may occur if the final concentration of this compound is too high or if the DMSO concentration is not sufficiently low. Ensure thorough mixing during the final dilution step and consider a further intermediate dilution step.
-
Cell toxicity: Although this compound has shown minimal cytotoxicity at concentrations up to 30 µM in some cell lines, it is essential to perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) for your specific cell line to determine the optimal non-toxic working concentration range.[1]
-
Variability in results: Ensure consistent cell seeding densities, treatment times, and assay conditions. Use single-use aliquots of the this compound stock solution to avoid degradation from repeated freeze-thaw cycles.
By following these detailed protocols and application notes, researchers can effectively prepare and utilize this compound stock solutions to investigate the role of NAPE-PLD and NAE signaling in various cellular processes.
References
Application Notes and Protocols for Lipidomics Studies
Introduction
Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field offering profound insights into cellular physiology and pathology. Lipids are not merely storage molecules but also play critical roles in cell structure, signaling, and energy metabolism. Dysregulation of lipid metabolic pathways is implicated in a wide range of diseases, including cardiovascular disease, diabetes, neurodegenerative disorders, and cancer. This document provides a comprehensive guide to designing and executing lipidomics experiments, with a focus on robust methodologies and data interpretation.
While the specific compound "VU534" did not yield targeted results in our comprehensive search, the following application notes and protocols provide a foundational framework for investigating the effects of any experimental compound on lipid metabolism. These guidelines are based on established best practices in the field of lipidomics.
Section 1: Experimental Design Considerations
A well-designed lipidomics study is crucial for obtaining reliable and reproducible data. Key considerations include:
-
Biological System: The choice of cell culture, animal model, or human samples will depend on the research question. Each system has its advantages and limitations in terms of translatability and experimental control.
-
Sample Collection and Storage: Proper sample handling is critical to prevent lipid degradation. It is recommended to flash-freeze samples in liquid nitrogen immediately after collection and store them at -80°C.[1][2][3] For serum samples, allow blood to clot at room temperature for 30 minutes before centrifugation to separate the serum.[1]
-
Lipid Extraction: The choice of extraction method can significantly impact the classes of lipids that are recovered. Common methods include the Folch, Bligh-Dyer, and methyl-tert-butyl ether (MTBE) protocols.[4] The selection of the appropriate method should be guided by the specific lipid classes of interest.[4]
-
Analytical Platform: Mass spectrometry (MS) coupled with liquid chromatography (LC) is the most widely used platform for lipidomics analysis.[1][5][6] The choice of LC (e.g., reversed-phase or hydrophilic interaction) and MS (e.g., triple quadrupole or high-resolution Orbitrap) will determine the breadth and depth of the lipidome coverage.[5][7]
Section 2: Detailed Experimental Protocols
Protocol for Lipid Extraction from Cell Culture
This protocol is suitable for adherent or suspension cells.
-
Cell Harvesting:
-
For adherent cells, wash with ice-cold phosphate-buffered saline (PBS), then scrape cells in PBS.
-
For suspension cells, pellet by centrifugation.
-
-
Quenching Metabolism: Immediately quench metabolic activity by adding a cold solvent mixture, such as methanol/water.
-
Lipid Extraction (Folch Method):
-
Drying and Storage: Dry the lipid extract under a stream of nitrogen and store at -80°C until analysis.
Protocol for Untargeted Lipidomics Analysis by LC-MS
This protocol provides a general workflow for untargeted lipidomics.
-
Sample Preparation: Reconstitute the dried lipid extract in an appropriate solvent, such as isopropanol/acetonitrile/water.
-
Chromatographic Separation:
-
Inject the sample onto a reversed-phase LC column (e.g., C18).
-
Use a gradient of mobile phases, for example, acetonitrile/water with formic acid and isopropanol/acetonitrile with formic acid, to separate the lipid species.
-
-
Mass Spectrometry Analysis:
-
Acquire data in both positive and negative ionization modes to cover a wide range of lipid classes.
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) strategy to collect MS/MS spectra for lipid identification.
-
-
Data Processing:
-
Process the raw data using software such as MS-DIAL or LipidSearch for peak picking, alignment, and lipid identification.[1]
-
Section 3: Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Hypothetical Example of Lipid Class Abundance Changes Upon Treatment
| Lipid Class | Control (Relative Abundance) | Treatment (Relative Abundance) | Fold Change | p-value |
| Phosphatidylcholine (PC) | 1.00 ± 0.12 | 1.52 ± 0.15 | 1.52 | <0.05 |
| Phosphatidylethanolamine (PE) | 1.00 ± 0.09 | 0.85 ± 0.11 | 0.85 | >0.05 |
| Triacylglycerol (TAG) | 1.00 ± 0.21 | 2.10 ± 0.35 | 2.10 | <0.01 |
| Ceramide (Cer) | 1.00 ± 0.15 | 1.75 ± 0.20 | 1.75 | <0.05 |
Section 4: Signaling Pathways and Workflow Visualization
Understanding the underlying biological pathways is crucial for interpreting lipidomics data.
Signaling Pathways in Lipid Metabolism
Several key signaling pathways regulate lipid metabolism and are often dysregulated in disease.[8] These include:
-
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling: PPARs are nuclear receptors that act as transcription factors to regulate genes involved in fatty acid oxidation and lipid storage.[8]
-
AMP-Activated Protein Kinase (AMPK) Signaling: AMPK is a central energy sensor that, when activated, promotes catabolic pathways like fatty acid oxidation and inhibits anabolic pathways like lipid synthesis.[8]
-
Insulin Signaling: Insulin signaling plays a key role in regulating glucose and lipid metabolism, promoting lipid synthesis and storage.
Caption: Simplified overview of key signaling pathways regulating lipid metabolism.
Experimental Workflow
A standardized workflow ensures consistency and reproducibility.
References
- 1. A protocol for investigating lipidomic dysregulation and discovering lipid biomarkers from human serums - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Experimental Workflow to Determine the Impact of Storage Parameters on the Mass Spectrometric Profiling and Assessment of Representative Phosphatidylethanolamine Lipids in Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 4. mdpi.com [mdpi.com]
- 5. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Lipidomics of Biological Samples Using Supercritical Fluid Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Qualitative and quantitative lipidomic profiling of cardiolipin, oxidized cardiolipin, and monolysocardiolipin from human skeletal muscle by UPLC-Orbitrap-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research progress of signaling pathways of the natural substances intervene dyslipidemia (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring N-acyl-phosphatidylethanolamine-specific Phospholipase D (NAPE-PLD) Activity with VU534
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide, the anti-inflammatory agent palmitoylethanolamide (B50096) (PEA), and the satiety factor oleoylethanolamide (OEA)[1][2][3]. NAPE-PLD catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to produce NAEs and phosphatidic acid[1][2]. Given the therapeutic potential of modulating NAE levels in various physiological processes including pain, inflammation, appetite, and cardiovascular function, the measurement of NAPE-PLD activity is of significant interest in drug discovery and development[2][4].
VU534 is a potent small molecule activator of NAPE-PLD, belonging to a series of benzothiazole (B30560) phenylsulfonyl-piperidine carboxamides[1][5]. It has been shown to enhance the activity of both mouse and human NAPE-PLD, thereby increasing the production of NAEs[1][5][6]. These application notes provide detailed protocols for measuring NAPE-PLD activity using this compound as a positive control or test compound, utilizing a fluorescence-based assay with the fluorogenic substrate PED-A1 or the more selective flame-NAPE.
Signaling Pathway
The canonical pathway for NAE biosynthesis involves two main steps. First, an N-acyltransferase (NAT) transfers an acyl group from a phospholipid, such as phosphatidylcholine, to the head group of phosphatidylethanolamine (B1630911) (PE), forming NAPE. Subsequently, NAPE-PLD hydrolyzes the phosphodiester bond of NAPE to release the corresponding NAE and phosphatidic acid[1]. The liberated NAEs can then interact with various receptors, such as cannabinoid receptors (CB1 and CB2), peroxisome proliferator-activated receptor alpha (PPARα), and transient receptor potential vanilloid type 1 (TRPV1), to elicit downstream cellular responses.
Data Presentation
The following tables summarize the quantitative data for this compound and related compounds on NAPE-PLD activity.
Table 1: In Vitro Activity of this compound and Analogs on Recombinant NAPE-PLD
| Compound | Species | EC50 (µM) | Emax (fold activation) | Reference |
|---|---|---|---|---|
| This compound | Mouse | 0.30 | >2.0 | [1][5] |
| This compound | Human | 0.93 (95% CI: 0.63-1.39) | 1.8 (95% CI: 1.8-1.9) | [5][6] |
| VU533 | Mouse | 0.30 | >2.0 | [1][5] |
| VU533 | Human | 0.20 (95% CI: 0.12-0.32) | 1.9 (95% CI: 1.8-2.0) | [5][6] |
| VU233 (inactive) | Mouse | Not Calculable | No significant effect | [1][5] |
| VU233 (inactive) | Human | Not Calculable | No significant effect |[5][6] |
Table 2: Cellular Activity of this compound in RAW264.7 Macrophages
| Compound | EC50 (µM) | Emax (fold activation) | Reference |
|---|---|---|---|
| This compound | 6.6 (95% CI: 2.6-11.2) | 1.6 | [7] |
| VU533 | 2.5 (95% CI: 1.4-6.1) | 2.2 (95% CI: 2.0-2.7) |[7] |
Table 3: Michaelis-Menten Kinetics of Mouse NAPE-PLD with this compound
| Condition | K1/2 (µM) | Vmax (RFU/min) | Reference |
|---|---|---|---|
| Vehicle | 12.4 | 227 | [1][5][8] |
| This compound | 5.9 | 421 | [1][5][8] |
Kinetics were determined using the fluorogenic substrate flame-NAPE.
Experimental Protocols
This section provides a detailed protocol for a fluorescence-based NAPE-PLD activity assay in a 96-well format, adaptable for both recombinant enzyme and cell-based experiments.
Protocol 1: In Vitro NAPE-PLD Activity Assay with Recombinant Enzyme
This protocol is adapted from methods used to characterize this compound and is suitable for high-throughput screening and kinetic analysis.
Materials:
-
Recombinant human or mouse NAPE-PLD
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.02% v/v Triton X-100
-
Fluorogenic Substrate: PED-A1 or flame-NAPE (1 mM stock in DMSO)
-
Test Compound: this compound (10 mM stock in DMSO)
-
Vehicle: DMSO
-
96-well black, flat-bottom plates
-
Plate reader with fluorescence detection capabilities (e.g., CLARIOstar or equivalent) with excitation at ~477 nm and emission at ~525 nm.
Experimental Workflow:
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound (and other test compounds) in DMSO to create 100x working stocks.
-
Plate Setup:
-
To each well of a 96-well plate, add 79 µL of Assay Buffer.
-
Add 1 µL of the 100x compound stock or vehicle (DMSO) to the appropriate wells.
-
Add 10 µL of diluted recombinant NAPE-PLD enzyme (e.g., 0.4 mg/mL stock) to each well.
-
Include control wells:
-
Positive Control: NAPE-PLD enzyme with DMSO.
-
Negative Control: Assay buffer or mock-transfected lysate with DMSO (no active enzyme).
-
-
-
Pre-incubation: Incubate the plate for 30 minutes at 37°C in the dark.
-
Reaction Initiation:
-
During the pre-incubation, prepare the substrate solution by diluting the 1 mM PED-A1 or flame-NAPE stock in Assay Buffer to the desired final concentration (e.g., 10 µM).
-
Start the reaction by adding 10 µL of the substrate solution to each well.
-
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) plate reader and begin kinetic measurements. Record fluorescence every 2 minutes for 60 minutes (Excitation: 477 ± 16 nm, Emission: 525 ± 30 nm).
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the rates to the positive control (vehicle-treated enzyme) set to 100% or 1-fold activity.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a variable slope (four-parameter) dose-response curve to determine the EC50 and Emax values.
-
Protocol 2: Cell-Based NAPE-PLD Activity Assay
This protocol measures endogenous NAPE-PLD activity in cultured cells, such as RAW264.7 macrophages or HEK293T cells overexpressing NAPE-PLD.
Materials:
-
Cultured cells (e.g., RAW264.7 macrophages)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Assay Buffer (as in Protocol 1)
-
Fluorogenic Substrate: PED-A1 or flame-NAPE
-
Test Compound: this compound
-
Optional Inhibitor: Bithionol (B75329) (an irreversible NAPE-PLD inhibitor) for specificity testing.
-
96-well black, clear-bottom plates for cell culture
-
Plate reader with fluorescence detection.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment:
-
Remove the culture medium.
-
Add fresh medium containing various concentrations of this compound or vehicle (DMSO).
-
For specificity controls, pre-incubate cells with an inhibitor like bithionol before adding this compound.
-
Incubate the cells for a desired period (e.g., 1-6 hours) at 37°C.
-
-
Cell Lysis (Optional, for lysate-based assay):
-
Wash cells with cold PBS.
-
Lyse the cells in Assay Buffer and collect the lysate.
-
Proceed as described in Protocol 1, using the cell lysate as the enzyme source.
-
-
Intact Cell Assay:
-
After compound incubation, wash the cells once with Assay Buffer.
-
Add Assay Buffer containing the fluorogenic substrate (e.g., PED-A1) to each well.
-
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) plate reader and measure fluorescence kinetically as described in Protocol 1.
-
Data Analysis: Analyze the data as described in Protocol 1 to determine the cellular EC50 and Emax for this compound. The increase in NAPE-PLD activity induced by this compound should be blocked by the NAPE-PLD inhibitor bithionol, confirming the on-target effect[1][8].
Logical Relationship Diagram
The following diagram illustrates the logical flow for confirming the on-target activity of a potential NAPE-PLD activator like this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU534, a Small Molecule Activator of NAPE-PLD
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing VU534, a potent small molecule activator of N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). The provided protocols are intended to assist in the successful design and execution of experiments to study NAPE-PLD activation.
Introduction
NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes palmitoylethanolamide (B50096) (PEA), oleoylethanolamide (OEA), and the endocannabinoid anandamide.[1][2][3] These NAEs are involved in a variety of physiological processes, and reduced NAPE-PLD activity has been linked to cardiometabolic diseases.[1][2][3][4][5] this compound is a member of the benzothiazole (B30560) phenylsulfonyl-piperidine carboxamide series of compounds that has been identified as a potent activator of both mouse and human NAPE-PLD.[1][2] This document outlines the optimal incubation times and concentrations for maximal NAPE-PLD activation by this compound and provides detailed experimental protocols.
Data Presentation
The following tables summarize the quantitative data for this compound's activation of NAPE-PLD across different experimental systems.
Table 1: In Vitro Activation of Recombinant NAPE-PLD by this compound
| Enzyme Source | EC50 (μM) | 95% Confidence Interval (μM) | Maximal Activation (Emax, fold increase) | 95% Confidence Interval (Emax) | Substrate Used | Reference |
| Mouse NAPE-PLD | 0.30 | - | >2.0 | - | PED-A1 | [1][4] |
| Mouse NAPE-PLD | 0.54 | 0.37 - 0.78 | 2.3 | 2.2 - 2.5 | PED-A1 | [4][6] |
| Human NAPE-PLD | 0.93 | 0.63 - 1.39 | 1.8 | 1.8 - 1.9 | PED-A1 | [1][4][5][7] |
Table 2: Cellular Activation of NAPE-PLD by this compound
| Cell Line | EC50 (μM) | 95% Confidence Interval (μM) | Maximal Activation (Emax, fold increase) | 95% Confidence Interval (Emax) | Substrate Used | Reference |
| RAW264.7 (macrophages) | 6.6 | 2.6 - 11.2 | 1.6 | - | PED-A1 | [8] |
| HepG2 (hepatocellular carcinoma) | 1.5 | 0.6 - 2.8 | 1.6 | 1.5 - 1.8 | flame-NAPE | [5][7][9] |
Signaling Pathway
The diagram below illustrates the canonical NAPE-PLD signaling pathway.
Caption: The NAPE-PLD signaling cascade activated by this compound.
Experimental Protocols
Protocol 1: In Vitro NAPE-PLD Activity Assay using a Fluorogenic Substrate
This protocol is adapted from studies using recombinant NAPE-PLD and the fluorogenic substrate PED-A1.
Materials:
-
Recombinant mouse or human NAPE-PLD
-
This compound
-
PED-A1 (fluorogenic NAPE analog)
-
Assay Buffer (e.g., Tris-based buffer, pH 7.4)
-
DMSO (for compound dilution)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity.
-
Add the diluted this compound or vehicle (DMSO in assay buffer) to the wells of the 96-well plate.
-
Add the recombinant NAPE-PLD solution to each well.
-
Incubate the plate for 1 hour at room temperature to allow for this compound to interact with the enzyme. [1]
-
Initiate the enzymatic reaction by adding the PED-A1 substrate to each well.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., kinetic read every minute for 4 minutes). The slope of the linear phase of the fluorescence signal corresponds to the reaction rate.
-
Calculate NAPE-PLD activation as the fold change in reaction rate relative to the vehicle control.
Protocol 2: Cellular NAPE-PLD Activity Assay
This protocol describes the measurement of NAPE-PLD activity in a cellular context, for example, using RAW264.7 or HepG2 cells.
Materials:
-
Cultured cells (e.g., RAW264.7 or HepG2)
-
This compound
-
flame-NAPE (a selective fluorogenic substrate for NAPE-PLD) or PED-A1
-
Cell culture medium
-
DMSO
-
96-well plates suitable for cell culture
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate and culture until they reach the desired confluency.
-
Prepare a stock solution of this compound in DMSO and create serial dilutions in cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubate the cells for a predetermined time to allow for compound uptake and interaction with cellular NAPE-PLD. Based on in vitro data, a 1-hour incubation is a reasonable starting point.
-
Add the fluorogenic substrate (e.g., flame-NAPE) to each well.
-
Immediately measure the fluorescence signal over time using a plate reader.
-
Determine the NAPE-PLD activity and express it as a fold change relative to the vehicle-treated cells.
Protocol 3: LC/MS-based NAPE-PLD Activity Assay
This protocol provides an orthogonal method to confirm the results from fluorescence-based assays.
Materials:
-
Recombinant mouse NAPE-PLD
-
This compound
-
N-oleoyl-phosphatidylethanolamine (NOPE) as the substrate
-
Assay Buffer
-
DMSO
-
Quenching solution (e.g., ice-cold methanol)
-
LC/MS system
Procedure:
-
Prepare dilutions of this compound in assay buffer.
-
In a reaction tube, combine the recombinant NAPE-PLD with the diluted this compound or vehicle control.
-
Pre-incubate for 30 minutes.
-
Add the substrate, NOPE, to initiate the reaction.
-
Allow the reaction to proceed for 90 minutes.
-
Stop the reaction by adding 3 volumes of the ice-cold quenching solution.
-
Analyze the samples using an LC/MS system to quantify the amount of the product, oleoylethanolamide (OEA), and the remaining substrate, NOPE.
-
Calculate the NAPE-PLD activity by determining the ratio of OEA to NOPE and normalizing it to the vehicle control.
Experimental Workflow
The following diagram outlines a general workflow for investigating the effect of this compound on NAPE-PLD activity.
Caption: A generalized experimental workflow for assessing this compound's effect on NAPE-PLD.
References
- 1. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for VU534: An In Vivo Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU534 is a novel small molecule activator of N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules with diverse physiological functions, including roles in inflammation, pain, and metabolism. As an activator of NAPE-PLD, this compound holds potential as a valuable research tool for investigating the physiological roles of NAEs and as a potential therapeutic agent for conditions associated with dysregulated NAE signaling.
These application notes provide a summary of the known characteristics of this compound and a set of detailed protocols for its use in both in vitro and in vivo research settings. It is important to note that, as of the date of this document, there is a lack of published literature on the in vivo administration of this compound. The in vivo protocols provided herein are therefore based on data from similar compounds and established methodologies for the systemic administration of small molecules in preclinical models. These should be considered as starting points for experimental design and will require optimization for specific research applications.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound based on in vitro studies.
| Parameter | Value | Species/System | Reference |
| EC50 (NAPE-PLD activation) | 0.30 µM | Recombinant Mouse Enzyme | [1] |
| EC50 (NAPE-PLD activation) | 0.93 µM | Recombinant Human Enzyme | [1] |
| EC50 (NAPE-PLD activation) | 1.5 µM | HepG2 Cells | [1] |
| Solubility | ≥10 mg/mL | DMSO | [1] |
| Molecular Weight | 447.5 g/mol | N/A | [1] |
Signaling Pathway
The signaling pathway involving NAPE-PLD, the target of this compound, is central to the production of N-acylethanolamines (NAEs).
References
Troubleshooting & Optimization
Troubleshooting VU534 insolubility in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with VU534 insolubility in aqueous media during their experiments.
Troubleshooting Guide: this compound Precipitation in Aqueous Media
Researchers may encounter precipitation when preparing aqueous working solutions of this compound from a concentrated stock, typically in DMSO. This guide provides a systematic approach to troubleshoot and prevent this issue.
Problem: Precipitate forms immediately upon diluting this compound DMSO stock into aqueous buffer.
| Potential Cause | Recommended Solution |
| High Final Concentration of this compound | This compound has limited solubility in aqueous solutions. Ensure the final concentration in your assay medium does not exceed its solubility limit. For many cell-based assays, concentrations in the range of 10-30 µM are effective without causing precipitation.[1] |
| "Solvent Shock" | Rapidly diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to crash out of solution. To avoid this, perform a serial dilution. First, dilute the DMSO stock to an intermediate concentration in DMSO, then add this intermediate stock dropwise to the pre-warmed aqueous buffer while gently vortexing. |
| Low Temperature of Aqueous Buffer | The solubility of many compounds, including this compound, is temperature-dependent. Pre-warming the aqueous buffer to 37°C before adding the this compound stock can help maintain its solubility. |
| Inappropriate Final DMSO Concentration | While DMSO is an excellent solvent for this compound, high final concentrations can be toxic to cells. Aim for a final DMSO concentration of less than 0.5% in your cell culture medium.[2] If a higher this compound concentration is required, a slightly higher DMSO concentration may be necessary, but a vehicle control with the same DMSO concentration is crucial. |
| Buffer Composition and pH | The pH and composition of your aqueous buffer can influence the solubility of this compound. While specific data for this compound is not readily available, as a general principle, the ionization state of a compound can affect its solubility. If possible, test the solubility of this compound in a few different physiological buffers (e.g., PBS, Tris-HCl) at the desired pH. |
Problem: this compound precipitates out of solution over time during the experiment.
| Potential Cause | Recommended Solution |
| Supersaturated Solution | The initial working solution may have been supersaturated, leading to precipitation over time. Re-prepare the working solution using the serial dilution method described above to ensure the compound is fully dissolved. |
| Temperature Fluctuations | If the experiment involves temperature changes, this compound may precipitate as the temperature decreases. Ensure the experimental temperature is maintained consistently. |
| Interaction with Media Components | Components in complex cell culture media, such as proteins in serum, can sometimes interact with small molecules and affect their stability in solution. If precipitation is observed in complete media, try preparing the this compound solution in a simpler buffer (like PBS) immediately before adding it to the cells. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: this compound is soluble in DMSO at concentrations of ≥10 mg/mL. It is only slightly soluble in methanol (B129727) (0.1-1 mg/mL). Therefore, DMSO is the recommended solvent for preparing high-concentration stock solutions.
Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A2: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[2] For sensitive cell lines, it is advisable to use a concentration of 0.1% or lower. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.
Q3: Can I sonicate my this compound solution to help it dissolve?
A3: Gentle sonication in a water bath can be used to aid in the dissolution of this compound in DMSO. However, for preparing aqueous working solutions, the serial dilution method into pre-warmed buffer is generally more effective at preventing precipitation than sonication of the final aqueous solution.
Q4: How should I store my this compound stock solution?
A4: Store the solid compound at -20°C for long-term stability (≥ 4 years). Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q5: What is the mechanism of action of this compound?
A5: this compound is an activator of N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). NAPE-PLD is an enzyme that hydrolyzes N-acyl-phosphatidylethanolamines (NAPEs) to produce N-acyl ethanolamines (NAEs) and phosphatidic acid. NAEs are a class of bioactive lipids that include the endocannabinoid anandamide.
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid compound (Molecular Weight: 447.5 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.475 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the solid this compound.
-
Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to facilitate dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol: NAPE-PLD Activity Assay in RAW 264.7 Cells using this compound
This protocol is adapted from a published study[3] and describes how to measure the activation of NAPE-PLD by this compound in a cellular context.
Materials:
-
RAW 264.7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (prepared as a 10 mM stock in DMSO)
-
Orlistat (optional, to inhibit other lipases)
-
Fluorogenic NAPE-PLD substrate (e.g., PED-A1)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO₂.
-
Preparation of this compound Working Solutions:
-
Prepare a series of intermediate dilutions of the 10 mM this compound DMSO stock in DMSO.
-
Prepare the final working solutions by diluting the intermediate DMSO stocks into pre-warmed (37°C) cell culture medium. Use the dropwise addition method with gentle mixing to prevent precipitation. The final DMSO concentration should be consistent across all conditions and ideally ≤ 0.5%.
-
-
Compound Treatment:
-
Carefully remove the old medium from the cells.
-
Add the prepared this compound working solutions (and vehicle control) to the respective wells. If using orlistat, it can be added at the same time as this compound.
-
Incubate the cells with the compounds for 1 hour at 37°C.
-
-
NAPE-PLD Activity Measurement:
-
Add the fluorogenic NAPE-PLD substrate (e.g., PED-A1, final concentration of 3.6 µM) to each well.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence signal to the vehicle control to determine the fold-activation of NAPE-PLD by this compound.
-
Plot the fold-activation against the this compound concentration to generate a dose-response curve and calculate the EC₅₀ value.
-
Visualizations
References
Interpreting unexpected results with VU534 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU534, a potent activator of N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule activator of N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD).[1] NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide.[2][3] this compound enhances the catalytic activity of NAPE-PLD, leading to increased production of NAEs from their N-acyl-phosphatidylethanolamine (NAPE) precursors.[1]
Q2: What are the recommended storage and handling conditions for this compound?
This compound is supplied as a solid. For long-term storage, it is recommended to store it at -20°C, where it is stable for at least four years.[1] For preparing stock solutions, this compound is soluble in DMSO (≥10 mg/ml) and slightly soluble in methanol (B129727) (0.1-1 mg/ml).[1] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4]
Q3: What are the known off-target effects of this compound?
This compound has been shown to weakly inhibit fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), with a maximal inhibition of 55% for sEH.[1][4] FAAH is an enzyme responsible for the degradation of NAEs.[5][6] Therefore, at higher concentrations, this compound might lead to an accumulation of NAEs through both the activation of their synthesis (via NAPE-PLD) and the inhibition of their breakdown (via FAAH).
Q4: In which cellular assays has this compound been shown to be effective?
This compound has been demonstrated to increase NAPE-PLD activity in various cell lines, including RAW 264.7 mouse macrophages and HepG2 human hepatoma cells.[5][6] It has also been shown to enhance efferocytosis (the clearance of apoptotic cells) in bone marrow-derived macrophages (BMDMs) in a NAPE-PLD-dependent manner.[1][5]
Troubleshooting Guide
This guide addresses potential unexpected results that researchers may encounter during experiments with this compound.
| Unexpected Result | Potential Causes | Troubleshooting Steps |
| No observed increase in NAPE-PLD activity | 1. Incorrect compound concentration: The concentration of this compound may be too low to elicit a response in your specific cell type or assay system. 2. Cell line-specific differences: The expression or activity of NAPE-PLD may be low in your chosen cell line. 3. Compound degradation: Improper storage or handling of this compound or its solutions may have led to degradation. 4. Assay interference: Components of your assay buffer or cell culture medium may interfere with this compound activity. | 1. Perform a dose-response curve: Test a range of this compound concentrations (e.g., 0.1 µM to 30 µM) to determine the optimal concentration for your system. 2. Confirm NAPE-PLD expression: Verify the expression of NAPE-PLD in your cell line using techniques like Western blot or qPCR. Consider using a cell line known to have robust NAPE-PLD activity (e.g., RAW 264.7) as a positive control. 3. Use fresh compound: Prepare fresh stock solutions of this compound from a properly stored solid sample. 4. Optimize assay conditions: If possible, simplify your assay buffer to minimize potential interference. |
| Observed cellular toxicity | 1. High compound concentration: this compound has shown minimal cytotoxicity up to 30 µM in RAW 264.7 and HepG2 cells, but higher concentrations or prolonged exposure may be toxic to other cell types.[4][7] 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. 3. Off-target effects: At higher concentrations, off-target effects on other cellular pathways could contribute to toxicity. | 1. Determine the cytotoxic concentration: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which this compound becomes toxic to your specific cell line. 2. Maintain low solvent concentration: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Include a vehicle-only control in your experiments. 3. Use the lowest effective concentration: Once the optimal concentration for NAPE-PLD activation is determined, use the lowest possible concentration that gives the desired effect to minimize potential off-target-related toxicity. |
| Inconsistent or variable results | 1. Compound precipitation: this compound has limited solubility in aqueous solutions. It may precipitate out of solution, especially at higher concentrations or if not properly dissolved. 2. Inconsistent cell conditions: Variations in cell density, passage number, or growth conditions can lead to variability in experimental outcomes. 3. Pipetting errors: Inaccurate pipetting can lead to significant variations in the final compound concentration. | 1. Ensure complete solubilization: When preparing working solutions, ensure that this compound is fully dissolved in the vehicle before adding it to the aqueous culture medium. Visually inspect for any signs of precipitation. 2. Standardize cell culture procedures: Maintain consistent cell culture practices, including seeding density, passage number, and media composition. 3. Use calibrated pipettes: Ensure that all pipettes are properly calibrated to minimize volume errors. |
| Effect is not blocked by a NAPE-PLD inhibitor | 1. Off-target effect: The observed phenotype may be due to an off-target effect of this compound that is independent of NAPE-PLD activation. 2. Ineffective inhibitor concentration: The concentration of the NAPE-PLD inhibitor may be too low to completely block the this compound-induced activation. | 1. Use a structurally distinct NAPE-PLD activator: If available, test another NAPE-PLD activator with a different chemical scaffold to see if it recapitulates the observed phenotype. 2. Test an inactive analog: Use an inactive analog of this compound, such as VU233, as a negative control.[5][6] 3. Perform a dose-response with the inhibitor: Test a range of concentrations of a known NAPE-PLD inhibitor, such as bithionol, to confirm that it can block the effect of this compound in your assay.[5] |
Data Presentation
Table 1: In Vitro Potency of this compound
| Enzyme | Species | Assay Type | EC50 (µM) | Emax (fold activation) | Reference |
| NAPE-PLD | Mouse (recombinant) | Biochemical | 0.30 | >2.0 | [5][7] |
| NAPE-PLD | Human (recombinant) | Biochemical | 0.93 | 1.8 | [5][8] |
| NAPE-PLD | RAW 264.7 cells | Cellular | 6.6 | 1.6 | |
| NAPE-PLD | HepG2 cells | Cellular | 1.5 | 1.6 | [5] |
Table 2: Off-Target Activity of this compound
| Target | Activity | IC50 (µM) or % Inhibition | Reference |
| FAAH | Weak Inhibition | - | [1] |
| sEH | Inhibition | 55% maximal inhibition | [1] |
Experimental Protocols
1. NAPE-PLD Activity Assay in a Cell-Free System (Biochemical Assay)
This protocol is adapted from methods used to characterize this compound and other NAPE-PLD modulators.
-
Objective: To determine the direct effect of this compound on the activity of recombinant NAPE-PLD.
-
Materials:
-
Recombinant mouse or human NAPE-PLD
-
Fluorogenic NAPE-PLD substrate (e.g., PED-A1 or flame-NAPE)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM CaCl2, 0.05% BSA, pH 7.4)
-
This compound stock solution (in DMSO)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
Add the diluted this compound or vehicle control to the wells of the 96-well plate.
-
Add the recombinant NAPE-PLD enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 2 minutes for 60 minutes) using a plate reader set to the appropriate excitation and emission wavelengths for the substrate (e.g., 488 nm excitation and 530 nm emission for PED-A1).
-
Calculate the rate of reaction (increase in fluorescence over time) for each concentration of this compound.
-
Plot the reaction rate against the this compound concentration and fit the data to a dose-response curve to determine the EC50 and Emax.
-
2. Cellular NAPE-PLD Activity Assay
This protocol is a general guideline for measuring the effect of this compound on NAPE-PLD activity in cultured cells.
-
Objective: To assess the ability of this compound to activate NAPE-PLD in a cellular context.
-
Materials:
-
Cultured cells (e.g., RAW 264.7 or HepG2)
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Fluorogenic NAPE-PLD substrate (e.g., flame-NAPE)
-
96-well cell culture plates
-
Fluorescence plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specific duration (e.g., 1-6 hours).
-
After the treatment period, wash the cells with a suitable buffer (e.g., PBS).
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Add the fluorogenic NAPE-PLD substrate to the cells.
-
Measure the fluorescence intensity over time using a plate reader at 37°C.
-
Normalize the fluorescence signal to the number of cells or total protein content in each well.
-
Plot the normalized fluorescence against the this compound concentration to generate a dose-response curve.
-
Visualizations
Caption: Signaling pathway of NAPE-PLD activation by this compound.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Assay of NAPE-PLD Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
How to control for VU534 off-target activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for the off-target activity of VU534, a potent N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) activator.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its known off-target activity?
A1: The primary target of this compound is NAPE-PLD, an enzyme that catalyzes the production of N-acylethanolamines (NAEs), which are bioactive lipid signaling molecules. The most well-characterized off-target activity of this compound is the modest inhibition of soluble epoxide hydrolase (sEH).
Q2: Why is it important to control for sEH inhibition when studying the effects of this compound?
A2: Soluble epoxide hydrolase (sEH) is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with various biological functions, including anti-inflammatory and vasodilatory effects.[1] If the biological effect being studied is influenced by the sEH pathway, the inhibitory action of this compound on sEH could confound the interpretation of results, making it difficult to attribute the observed effects solely to NAPE-PLD activation.
Q3: What are the typical concentrations used for this compound in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell type and the specific assay. For activating NAPE-PLD in cell lines like RAW264.7 macrophages and HepG2 cells, concentrations in the low micromolar range have been shown to be effective.[1][2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Are there any known inactive analogs of this compound that can be used as negative controls?
A4: Yes, VU233 is an analog of this compound that has been shown to be inactive as a NAPE-PLD activator and can be used as a negative control in experiments to ensure that the observed effects are due to NAPE-PLD activation and not a general property of the chemical scaffold.[3]
Troubleshooting Guide
Issue: An observed biological effect could be due to either NAPE-PLD activation or sEH inhibition by this compound.
Solution: To dissect the on-target effects of NAPE-PLD activation from the off-target effects of sEH inhibition, a co-treatment experiment with a selective sEH inhibitor is recommended.
Experimental Workflow:
References
VU534 batch variability and its impact on experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NAPE-PLD activator, VU534. Batch-to-batch variability of small molecules can significantly impact experimental outcomes. This resource is designed to help you identify and address potential issues related to the purity, potency, and off-target effects of your this compound batch.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has a slight yellow tint, is this normal?
A color change in your stock solution could indicate degradation or the presence of impurities. While a very faint color may not always signify a problem, it is a reason to be cautious. Degradation can be caused by exposure to light, air (oxidation), or improper storage temperatures.[1] Impurities from the synthesis process can also impart color. We recommend preparing fresh solutions and assessing the compound's purity if you observe a noticeable color change.
Q2: I'm seeing inconsistent results between different batches of this compound. What could be the cause?
Inconsistent results are a hallmark of batch variability. Several factors could contribute to this:
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Purity: The percentage of the active compound, this compound, may differ between batches. Impurities can interfere with the assay or have their own biological activity.
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Potency: The effective concentration (EC50) for NAPE-PLD activation may vary. This could be due to the presence of less active isomers or inhibitors formed during synthesis.
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Off-Target Activity: this compound is known to inhibit fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH).[2][3] The extent of this off-target activity could differ between batches depending on the impurity profile.
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Compound Stability: Older batches or those stored improperly may have degraded, leading to lower potency. This compound is stable for at least four years when stored at -20°C.[2]
Q3: How can I validate a new batch of this compound in my lab?
It is highly recommended to perform in-house quality control on each new batch of this compound. A combination of analytical and functional assays will provide the most confidence:
-
Analytical Chemistry: If available, techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) can confirm the identity and purity of the compound.
-
Functional Assay: Perform a dose-response curve in a validated NAPE-PLD activity assay to determine the EC50 for the new batch.[4][5] Compare this to the EC50 of a previously validated batch or the literature values.
-
Orthogonal Assay: To ensure the observed effect is due to NAPE-PLD activation, consider using an orthogonal assay, such as measuring the downstream products of NAPE-PLD activity (e.g., N-acylethanolamines) via LC-MS.[6]
Q4: What are the known off-target effects of this compound and how might they affect my experiments?
This compound has been shown to inhibit soluble epoxide hydrolase (sEH) and weakly inhibit fatty acid amide hydrolase (FAAH).[2][3] Inhibition of these enzymes can lead to an accumulation of their respective substrates, epoxyeicosatrienoic acids (EETs) and fatty acid ethanolamides (FAEs), which have their own biological activities, including anti-inflammatory and analgesic effects.[7][8] If your experimental system is sensitive to changes in these signaling pathways, you may observe effects that are independent of NAPE-PLD activation.
Troubleshooting Guides
Issue 1: Lower than expected potency (High EC50) in an NAPE-PLD activity assay.
This is a common issue that can stem from several sources. Follow this guide to troubleshoot the problem.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Prepare a fresh stock solution of this compound from the solid compound. This compound stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[3] Avoid repeated freeze-thaw cycles.[1] |
| Inaccurate Concentration | Verify the concentration of your stock solution. If possible, use a spectrophotometer to measure the absorbance at a known wavelength. Ensure accurate serial dilutions. |
| Assay Component Issues | Ensure all assay reagents, including the NAPE-PLD enzyme and substrate, are active and have not expired. Run positive and negative controls to validate the assay performance. |
| Batch Impurity | If the above steps do not resolve the issue, the batch of this compound may have low purity. Consider obtaining a new batch from a reputable supplier and performing in-house validation. |
Issue 2: High variability in experimental replicates.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | This compound has limited solubility in aqueous solutions.[2] Visually inspect your assay wells for any signs of precipitation. If precipitation is suspected, consider lowering the final concentration of this compound or adding a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) to your assay buffer to prevent aggregation.[9] |
| Inconsistent Cell Health | For cell-based assays, ensure that the cells are healthy and seeded at a consistent density. Perform a cytotoxicity assay to confirm that the concentrations of this compound used are not toxic to the cells.[3] |
| Assay Protocol | Review your experimental protocol for any steps that could introduce variability, such as inconsistent incubation times or pipetting errors. |
Issue 3: Observed biological effect is not consistent with NAPE-PLD activation.
If the phenotype you observe does not align with the known downstream effects of NAPE-PLD, consider the off-target activities of this compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects (FAAH/sEH) | To determine if the observed effect is due to inhibition of FAAH or sEH, use specific inhibitors for these enzymes as positive controls in your assay. For example, URB937 for FAAH and TPPU for sEH.[8] |
| NAPE-PLD Independent Pathway | To confirm that the effect is dependent on NAPE-PLD, use a known NAPE-PLD inhibitor, such as bithionol, to see if it can block the effect of this compound.[2] Alternatively, if available, use cells or tissues from NAPE-PLD knockout mice.[6] |
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound.
Table 1: Potency of this compound as a NAPE-PLD Activator
| Enzyme/Cell Line | EC50 | Reference |
| Recombinant Mouse NAPE-PLD | 0.3 µM | [2][3] |
| Recombinant Human NAPE-PLD | 0.93 µM | [2] |
| HepG2 cells | 1.5 µM | [2][3] |
Table 2: Off-Target Activity of this compound
| Target Enzyme | Activity | IC50/Max Inhibition | Reference |
| Soluble Epoxide Hydrolase (sEH) | Inhibition | 55% max inhibition | [2] |
| Fatty Acid Amide Hydrolase (FAAH) | Weak Inhibition | 1.2 µM (IC50) | [3] |
Experimental Protocols
Key Experiment: In Vitro NAPE-PLD Activity Assay (Fluorescence-based)
This protocol is adapted from a published fluorescence-based NAPE-PLD activity assay.[4]
Materials:
-
HEK293T cells overexpressing NAPE-PLD
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
This compound stock solution (in DMSO)
-
Fluorescent NAPE substrate (e.g., PED6)
-
96-well black, flat-bottom plates
-
Plate reader capable of fluorescence measurement
Procedure:
-
Prepare membrane fractions from HEK293T cells overexpressing NAPE-PLD.
-
Dilute the membrane protein lysate to the desired concentration in assay buffer.
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add assay buffer, the this compound dilution (or DMSO for control), and the membrane protein lysate.
-
Incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding the fluorescent NAPE substrate.
-
Immediately begin measuring the fluorescence intensity kinetically over 60 minutes at 37°C using a plate reader.
-
Calculate the rate of the reaction and plot the dose-response curve to determine the EC50 of this compound.
Visualizations
Caption: Simplified NAPE-PLD signaling pathway activated by this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. Assay of NAPE-PLD Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Peripheral FAAH and soluble epoxide hydrolase inhibitors are synergistically antinociceptive - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Degradation of VU534 in Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential degradation of VU534 in long-term experiments.
FAQs and Troubleshooting Guide
This section addresses common questions and concerns regarding the stability of this compound and provides actionable troubleshooting steps.
1. What are the recommended storage conditions for this compound, and why is there conflicting information?
There are differing storage recommendations for this compound, which can be confusing. One supplier suggests storing stock solutions at -80°C for up to 6 months and at -20°C for up to 1 month[1]. Another indicates stability for at least four years at -20°C[2]. This discrepancy may arise from different solvent systems, concentrations, or initial purity of the compound.
Our Recommendation: For maximum stability and to minimize potential degradation, it is best practice to:
-
Prepare a high-concentration stock solution in anhydrous DMSO.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store these aliquots at -80°C for long-term storage.
For working solutions, it is advisable to prepare them fresh for each experiment. If short-term storage of a working solution is necessary, store it at -20°C for no longer than one month.
2. I am observing a decrease in the efficacy of this compound over the course of my long-term cell culture experiment. What could be the cause?
A decline in the biological activity of this compound in long-term experiments can be indicative of its degradation in the cell culture medium. Several factors can contribute to this instability:
-
Hydrolysis: The chemical structure of this compound may be susceptible to hydrolysis, especially with prolonged incubation in aqueous media at 37°C. The pH of the culture medium (typically 7.2-7.4) can influence the rate of hydrolysis.
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Oxidation: Components in the cell culture medium or cellular metabolic processes can lead to oxidative degradation of this compound.
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Enzymatic Degradation: If you are using serum-supplemented media, enzymes present in the serum (e.g., esterases, proteases) could metabolize and inactivate this compound.
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Photodegradation: Exposure to light, especially UV rays, can cause degradation of light-sensitive compounds.
-
Adsorption to Plastics: Small molecules can adsorb to the surface of plastic labware, reducing the effective concentration in the medium.
Troubleshooting Steps:
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Minimize Incubation Time: If possible, design your experiments to minimize the incubation time of this compound with cells.
-
Replenish this compound: For experiments lasting longer than 24 hours, consider replenishing the medium with freshly diluted this compound.
-
Protect from Light: Protect your stock solutions and experimental plates from light by using amber vials and covering plates with foil.
-
Use Low-Binding Plates: Consider using low-protein-binding plates for your experiments to minimize adsorption.
-
Assess Serum Effects: To determine if serum components are degrading this compound, you can perform a stability study in serum-free versus serum-containing media (see Experimental Protocols section).
3. How can I prepare my working solutions of this compound to minimize degradation?
Proper preparation of working solutions is critical to ensure consistent results.
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Use Anhydrous DMSO for Stock: Prepare your initial high-concentration stock solution in anhydrous dimethyl sulfoxide (B87167) (DMSO). The presence of water can accelerate degradation.
-
Serial Dilutions: It is best practice to perform serial dilutions to achieve your final working concentration. Avoid making a large volume of a low-concentration working solution that will be stored for an extended period.
-
Rapid Dilution into Aqueous Media: When diluting the DMSO stock into your aqueous cell culture medium, add the stock solution to the medium while gently vortexing to ensure rapid and uniform dispersion. This can help prevent the compound from precipitating out of solution.
4. Could the final concentration of DMSO in my experiment be affecting my results?
High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Quantitative Data Summary
Currently, there is a lack of published quantitative data specifically detailing the degradation kinetics and degradation products of this compound. The following table summarizes the available information on its storage and stability.
| Parameter | Recommendation/Data | Source |
| Stock Solution Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
| ≥ 4 years at -20°C | [2] | |
| Working Solution Stability | Prepare fresh for each experiment. | Best Practice |
| Known Degradation Pathways | Not specifically reported for this compound. General potential pathways include hydrolysis and oxidation. | General Chemical Knowledge |
Experimental Protocols
To address the lack of specific stability data for this compound, we provide the following protocols for you to assess its stability under your specific experimental conditions.
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact this compound over time in your cell culture medium.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your complete cell culture medium (with and without serum)
-
Phosphate-buffered saline (PBS)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (ACN) and water (HPLC grade)
-
Formic acid (optional, for mobile phase)
Methodology:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Spike this compound into your complete cell culture medium (e.g., with 10% FBS) and serum-free medium to a final concentration of 10 µM. Also, prepare a control sample in PBS.
-
Incubate the solutions at 37°C in a cell culture incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect an aliquot from each solution.
-
Immediately store the collected aliquots at -80°C to halt any further degradation until analysis.
-
Analyze the samples by HPLC.
-
Develop an HPLC method to separate this compound from potential degradation products. A C18 column with a gradient elution of water and acetonitrile (with or without 0.1% formic acid) is a good starting point.
-
Monitor the peak area of this compound at its maximum absorbance wavelength.
-
-
Plot the percentage of remaining this compound against time for each condition.
Visualizations
References
Technical Support Center: VU534 and Fluorescence-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from the small molecule VU534 in fluorescence-based assays.
Troubleshooting Guide
This guide addresses common issues observed when using this compound in experimental setups that rely on fluorescence detection.
Issue 1: Unexpected Decrease in Fluorescence Signal (Signal Quenching)
Question: Our fluorescence signal significantly decreases in the presence of this compound. How can we determine if this is true biological activity or assay interference?
Answer: A decrease in fluorescence signal upon addition of a test compound can indicate either genuine inhibition of the target or interference through quenching.[1][2] Quenching occurs when a compound absorbs the light emitted from a fluorophore.[1][2] To troubleshoot this, we recommend the following steps:
Experimental Protocol: Assessing Quenching Effects of this compound
-
Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.
-
Materials:
-
Assay buffer
-
Fluorophore used in the primary assay
-
This compound stock solution
-
Microplate reader with fluorescence detection
-
-
Procedure:
-
Prepare a dilution series of the fluorophore in the assay buffer.
-
Prepare a dilution series of this compound in the assay buffer.
-
In a microplate, add a fixed concentration of the fluorophore to wells containing the this compound dilution series.
-
Include control wells with the fluorophore and assay buffer only (no this compound).
-
Incubate the plate under the same conditions as the primary assay.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Compare the fluorescence intensity of the wells containing this compound to the control wells. A dose-dependent decrease in fluorescence in the absence of the biological target suggests quenching.
Table 1: Example Data for this compound Quenching Experiment
| This compound Concentration (µM) | Average Fluorescence Intensity (RFU) | % Signal Reduction |
| 0 (Control) | 10,000 | 0% |
| 1 | 9,500 | 5% |
| 5 | 7,800 | 22% |
| 10 | 6,200 | 38% |
| 25 | 4,500 | 55% |
| 50 | 3,100 | 69% |
Issue 2: Unexpected Increase in Fluorescence Signal (Autofluorescence)
Question: We are observing a higher fluorescence signal in our assay when this compound is present, leading to potential false positives. What is the likely cause and how can we correct for it?
Answer: An increase in signal may be due to the intrinsic fluorescence (autofluorescence) of this compound itself.[2][3] Many small molecules possess fluorescent properties that can overlap with the spectral properties of the assay's fluorophore, leading to artificially high readings.[2]
Experimental Protocol: Measuring the Autofluorescence of this compound
-
Objective: To quantify the intrinsic fluorescence of this compound at the assay's excitation and emission wavelengths.
-
Materials:
-
Assay buffer
-
This compound stock solution
-
Microplate reader with fluorescence detection
-
-
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
Include control wells with assay buffer only.
-
In a microplate, add the this compound dilution series to the wells.
-
Measure the fluorescence intensity at the same excitation and emission wavelengths used in the primary assay.
-
-
Data Analysis: A dose-dependent increase in fluorescence intensity indicates that this compound is autofluorescent under the assay conditions. This background signal should be subtracted from the primary assay data.
Table 2: Example Data for this compound Autofluorescence Measurement
| This compound Concentration (µM) | Average Background Fluorescence (RFU) |
| 0 (Control) | 50 |
| 1 | 250 |
| 5 | 1,200 |
| 10 | 2,500 |
| 25 | 6,000 |
| 50 | 11,500 |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which a small molecule like this compound can interfere with fluorescence-based assays?
A1: The two main mechanisms are quenching and autofluorescence.[2] Quenching leads to a false decrease in signal, while autofluorescence results in a false increase.[1][2] Another potential issue is the "inner filter effect," where the compound absorbs the excitation light before it can reach the fluorophore, also leading to a decreased signal.[1]
Q2: How can I proactively design my assay to minimize interference from compounds like this compound?
A2: Careful assay design is crucial. Consider using fluorophores with excitation and emission wavelengths in the red spectrum, as fewer library compounds tend to fluoresce in this range.[2] Additionally, running a pre-screen of your compound library for autofluorescence and quenching at the assay wavelengths can help identify problematic compounds early.[1] Employing orthogonal assays with different detection methods (e.g., absorbance, luminescence) is also a robust strategy to validate hits.[2][4]
Q3: We have confirmed that this compound is interfering with our assay. What are our options?
A3: If this compound's interference is significant, you have several options:
-
Data Correction: For autofluorescence, you can subtract the background signal from this compound alone.
-
Assay Modification: Consider switching to a different fluorophore with a spectral profile that does not overlap with this compound's absorbance or emission spectrum.
-
Alternative Assays: Utilize an orthogonal assay that does not rely on fluorescence to confirm the biological activity of this compound.
Q4: Could the formulation or solvent of this compound be causing the interference?
A4: Yes, the solvent (e.g., DMSO) and any excipients in the this compound formulation could potentially contribute to background fluorescence or quenching. It is important to run vehicle controls containing the same concentration of solvent as your test wells to account for these effects.
Visualizing Experimental Workflows and Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate key concepts.
Caption: Troubleshooting workflow for fluorescence assay interference.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell permeability issues with VU534
Welcome to the technical support center for VU534. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway information to address potential challenges, including those related to cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule activator of N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD).[1][2][3] NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA). By activating NAPE-PLD, this compound enhances the production of these NAEs, which can then modulate various physiological processes. This compound has been shown to enhance efferocytosis in macrophages in a NAPE-PLD-dependent manner.[1][4][5]
Q2: Does this compound have any known off-target effects?
A2: Yes, this compound has been reported to be a dual inhibitor of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), with an IC50 of 1.2 μM for both enzymes.[2] It is important to consider these off-target activities when designing experiments and interpreting results. Control experiments with specific FAAH or sEH inhibitors may be necessary to delineate the effects of this compound on NAPE-PLD activation from its off-target activities.
Q3: I am observing lower than expected activity of this compound in my cell-based assay. Could this be a cell permeability issue?
A3: While there are no explicitly documented cell permeability issues with this compound, its physicochemical properties may present challenges in achieving optimal intracellular concentrations. This compound is readily soluble in DMSO but has limited solubility in aqueous solutions, which can lead to precipitation in cell culture media. This precipitation can effectively lower the concentration of this compound available to the cells, leading to reduced activity.
Q4: How can I improve the solubility and cellular uptake of this compound in my experiments?
A4: To mitigate potential solubility and permeability issues, consider the following troubleshooting steps:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (ideally ≤ 0.5%) to avoid solvent-induced artifacts and compound precipitation.
-
Pre-dilution Strategy: Prepare intermediate dilutions of your this compound stock in a serum-free medium before adding it to the final cell culture plate. This can help prevent the compound from crashing out of solution.
-
Sonication: Briefly sonicating the final solution after diluting the this compound stock into the assay medium may help to dissolve any micro-precipitates.
-
Serum Concentration: The presence of serum proteins can sometimes affect the free concentration of a compound. Consider evaluating the effect of different serum concentrations on this compound activity in your specific cell type.
-
Incubation Time: It may be necessary to optimize the incubation time to allow for sufficient cellular uptake and target engagement. Time-course experiments are recommended to determine the optimal duration of treatment.
Q5: What are the recommended working concentrations for this compound in cell-based assays?
A5: The optimal concentration of this compound will depend on the cell type and the specific assay. Based on published data, effective concentrations for activating NAPE-PLD in cell-based assays are in the low micromolar range. For example, the EC50 for NAPE-PLD activation is 1.5 µM in HepG2 cells and 6.6 µM in RAW264.7 cells.[6][7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental system.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: In Vitro Potency of this compound
| Target/Assay | Organism | EC50/IC50 (µM) | Emax (fold activation) | Reference |
| NAPE-PLD (recombinant) | Mouse | 0.30 | > 2.0 | [4] |
| NAPE-PLD (recombinant) | Human | 0.93 | 1.8 | [6] |
| NAPE-PLD activity (HepG2 cells) | Human | 1.5 | 1.6 | [6] |
| NAPE-PLD activity (RAW264.7 cells) | Mouse | 6.6 | 1.6 | [7] |
| FAAH (inhibitor) | Not specified | 1.2 | - | [2] |
| sEH (inhibitor) | Not specified | 1.2 | - | [2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₂FN₃O₃S₂ | [8] |
| Molecular Weight | 447.5 g/mol | [8] |
| Solubility | DMSO: ≥10 mg/mL; Methanol: Slightly Soluble (0.1-1 mg/mL) | [8] |
Experimental Protocols
Protocol 1: General Cell-Based Assay for NAPE-PLD Activation by this compound
This protocol provides a general workflow for assessing the activation of NAPE-PLD by this compound in a cellular context.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest (e.g., RAW264.7, HepG2)
-
Complete cell culture medium
-
Serum-free medium
-
96-well cell culture plates
-
Assay for measuring NAPE-PLD activity or a downstream signaling event (e.g., NAE levels, efferocytosis assay)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a concentrated stock solution of this compound in 100% DMSO.
-
On the day of the experiment, prepare serial dilutions of the this compound stock solution in serum-free medium. It is crucial to ensure that the final DMSO concentration in the well is below 0.5%.
-
-
Cell Treatment:
-
Remove the growth medium from the cells.
-
Add the prepared dilutions of this compound (and vehicle control) to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 1-6 hours), as determined by preliminary time-course experiments.
-
Assay: Perform the chosen assay to measure the effect of this compound. This could be a direct measurement of NAPE-PLD activity, quantification of NAEs by LC-MS/MS, or a functional assay like efferocytosis.
Visualizations
NAPE-PLD Signaling Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of VU534 and VU533 in NAPE-PLD Activation
This guide provides a detailed comparison of two small-molecule activators, VU534 and VU533, focusing on their efficacy and potency in activating N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). NAPE-PLD is a critical enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide.[1][2][3] The activation of NAPE-PLD presents a potential therapeutic strategy for cardiometabolic diseases by enhancing processes like efferocytosis, the clearance of apoptotic cells by macrophages.[1][2][4]
This compound and VU533 belong to a series of benzothiazole (B30560) phenylsulfonyl-piperidine carboxamides identified through high-throughput screening.[4][5] Both compounds have been demonstrated to be potent activators of mouse and human NAPE-PLD.[1]
Quantitative Data Comparison
The following table summarizes the key performance metrics—half-maximal effective concentration (EC50) and maximum effect (Emax)—for this compound and VU533 across different experimental systems. Lower EC50 values indicate higher potency.
| Compound | Target System | EC50 (µM) | Emax (Fold Activation vs. Vehicle) | Reference(s) |
| This compound | Recombinant Mouse NAPE-PLD | 0.30 | > 2.0 | [2][5][6] |
| VU533 | Recombinant Mouse NAPE-PLD | 0.30 | > 2.0 | [2][5][6] |
| This compound | Recombinant Human NAPE-PLD | 0.93 | 1.8 | [4][6][7] |
| VU533 | Recombinant Human NAPE-PLD | 0.20 | 1.9 | [4][6][7] |
| This compound | Human HepG2 Cells | 1.5 | 1.6 | [7][8] |
| VU533 | Human HepG2 Cells | 3.0 | 1.6 | [7][8] |
Summary of Activity:
-
On Mouse NAPE-PLD: this compound and VU533 exhibit identical and high potency, both with an EC50 of 0.30 µM.[2][5][6]
-
On Human NAPE-PLD: VU533 (EC50: 0.20 µM) is approximately 4.6 times more potent than this compound (EC50: 0.93 µM) in activating the recombinant human enzyme.[4][6][7]
-
In Human Cells: In the cellular environment of HepG2 cells, this compound (EC50: 1.5 µM) appears more potent than VU533 (EC50: 3.0 µM), though both achieve a similar maximal activation level.[7][8] Both compounds have also been shown to significantly increase NAPE-PLD activity in RAW264.7 macrophage cells.[5][9]
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the biochemical pathway of NAE biosynthesis via NAPE-PLD and a typical experimental workflow for assessing activator potency.
Caption: NAE biosynthesis pathway showing activation of NAPE-PLD by this compound/VU533.
References
- 1. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay of NAPE-PLD Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
The Critical Role of a Negative Control: VU233 in VU534 Kir2.1 Inhibition Studies
For researchers investigating the function of the inwardly rectifying potassium channel Kir2.1, the selective inhibitor VU534 has emerged as a valuable pharmacological tool. However, to ensure the specificity of its effects and to eliminate potential off-target confounding variables, the use of a structurally similar but inactive analog is paramount. This guide provides a comprehensive comparison of this compound and its designated negative control, VU233, underscoring the importance of rigorous experimental design in ion channel research.
This compound is a potent inhibitor of the Kir2.1 channel, which plays a crucial role in setting the resting membrane potential in a variety of excitable cells, including cardiomyocytes and neurons. Dysregulation of Kir2.1 function has been implicated in various pathological conditions, making it a significant target for drug discovery. To validate that the observed effects of this compound are indeed due to its interaction with Kir2.1, it is essential to employ a negative control that shares its structural scaffold but lacks inhibitory activity. VU233 has been designed for this purpose, serving as an indispensable component of any experiment utilizing this compound.
Comparative Analysis of this compound and VU233
The following table summarizes the key characteristics of this compound and its inactive analog, VU233, based on data from electrophysiological and cell-based assays.
| Compound | Target | Assay Type | IC50 | Role in Experiments |
| This compound | Kir2.1 | Thallium Flux Assay | 1.2 µM | Active Inhibitor: Used to probe the physiological and pathological roles of the Kir2.1 channel. |
| VU233 | Kir2.1 | Thallium Flux Assay | > 30 µM | Negative Control: Used to confirm that the observed effects of this compound are specific to Kir2.1 inhibition and not due to off-target interactions. |
Experimental Protocols
To accurately assess the activity of this compound and confirm the inactivity of VU233, two primary experimental methodologies are employed: the thallium flux assay for high-throughput screening and patch-clamp electrophysiology for detailed functional analysis.
Thallium Flux Assay
This fluorescence-based assay is a common high-throughput method for measuring the activity of potassium channels. Thallium (Tl+) serves as a surrogate for potassium ions (K+), and its influx into the cell through open Kir2.1 channels is detected by a Tl+-sensitive fluorescent dye.
Protocol:
-
Cell Preparation: HEK293 cells stably expressing the human Kir2.1 channel are plated in 384-well microplates and incubated overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a thallium-sensitive fluorescent dye (e.g., FluxOR™) for 60-90 minutes at room temperature.
-
Compound Incubation: The dye solution is replaced with an assay buffer. This compound, VU233, or a vehicle control is added to the wells and incubated for a predetermined period.
-
Thallium Stimulation and Signal Detection: A stimulus buffer containing thallium sulfate (B86663) is added to the wells. The influx of thallium through open Kir2.1 channels leads to an increase in fluorescence, which is measured using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of the compounds is determined by measuring the reduction in the thallium flux-induced fluorescence signal compared to the vehicle control. IC50 values are calculated from concentration-response curves.
Patch-Clamp Electrophysiology
This technique provides a more detailed and direct measurement of ion channel activity by recording the ionic currents flowing through the channel.
Protocol:
-
Cell Preparation: HEK293 cells expressing Kir2.1 channels are cultured on glass coverslips.
-
Recording Setup: A glass micropipette filled with an appropriate intracellular solution is brought into contact with the cell membrane to form a high-resistance seal (giga-seal). The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration.
-
Current Recording: The membrane potential is clamped at a holding potential (e.g., -80 mV), and voltage steps are applied to elicit Kir2.1 currents.
-
Compound Application: this compound or VU233 is applied to the bath solution perfusing the cells.
-
Data Analysis: The effect of the compound on the Kir2.1 current amplitude is measured and quantified.
Signaling Pathway and Experimental Logic
The following diagram illustrates the central role of the Kir2.1 channel in maintaining the cell's resting membrane potential and the logic of using this compound and VU233 to probe its function.
Caption: Logical workflow for using this compound and VU233 to study Kir2.1 function.
By demonstrating that this compound, but not the structurally similar VU233, elicits a specific cellular response, researchers can confidently attribute their findings to the inhibition of the Kir2.1 channel. This rigorous approach is fundamental to producing reproducible and reliable scientific data in the field of pharmacology and drug discovery.
A Comparative Guide to Alternative Methods for Enhancing Efferocytosis Beyond VU534
For Researchers, Scientists, and Drug Development Professionals
The clearance of apoptotic cells, a process known as efferocytosis, is fundamental to tissue homeostasis and the resolution of inflammation. Dysregulation of this pathway is implicated in a range of diseases, including autoimmune disorders, atherosclerosis, and chronic inflammatory conditions. While compounds like VU534 have been investigated for their ability to enhance efferocytosis, a growing body of research has identified several alternative methods and molecules that offer promising therapeutic potential. This guide provides a comparative overview of these alternatives, supported by available experimental data, detailed methodologies, and visual representations of the key signaling pathways.
Quantitative Comparison of Efferocytosis Enhancers
The following table summarizes the quantitative data available for various compounds that have been shown to enhance efferocytosis. It is important to note that direct head-to-head comparisons are limited in the current literature, and experimental conditions can vary significantly between studies.
| Compound/Method | Target/Mechanism | Cell Type | Assay Type | Quantitative Enhancement | Reference |
| This compound | GPR34 Antagonist | - | - | Data not readily available in public domain | - |
| Thiothixene (B151736) | Dopamine (B1211576) Receptor Antagonist; ↑ Arginase 1 | Mouse and Human Macrophages | Flow Cytometry | Stimulated efferocytosis of apoptotic and lipid-laden cells | [1][2] |
| Columbamine (COL) | Biased Agonist of FPR2 | Bone Marrow-Derived Macrophages (BMDMs) | Microscopy, Flow Cytometry | Significantly increased engulfment of apoptotic cells | [3] |
| Resveratrol | ↑ MFG-E8 Secretion; Activates Sirt1/AMPK/STAT3/S1PR1 | THP-1 Macrophages, Mouse Peritoneal Macrophages | Fluorescence Microscopy | Significantly increased efferocytic activity at 10 µM and 25 µM | [4][5][6] |
| Curcumin | Modulates Macrophage Polarization (M1 to M2) | RAW 264.7 Macrophages | Phagocytosis Assay | Significantly increased phagocytosis index | [7] |
| Epigallocatechin Gallate (EGCG) | Caspase Signaling Pathways | VD3-differentiated HL60 cells | Phagocytosis Assay | Increased phagocytic activity | [8] |
Note: The lack of standardized reporting for efferocytosis enhancement makes direct comparisons challenging. The "Phagocytic Index" and "percentage of efferocytic macrophages" are common metrics, but their calculation can differ.
Detailed Experimental Protocols
To facilitate the replication and comparison of findings, this section outlines a standardized in vitro efferocytosis assay protocol based on common methodologies found in the literature.[9][10][11][12][13][14][15][16]
In Vitro Efferocytosis Assay Using Macrophages
1. Preparation of Macrophages (Effector Cells):
-
Cell Lines (e.g., RAW 264.7, THP-1): Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin. For THP-1 cells, differentiation into a macrophage-like phenotype is induced by treatment with 50-100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Primary Macrophages (e.g., Bone Marrow-Derived Macrophages - BMDMs): Isolate bone marrow from the femurs and tibias of mice. Differentiate progenitor cells into macrophages by culturing in media containing macrophage colony-stimulating factor (M-CSF) for 6-7 days.
2. Preparation of Apoptotic Cells (Target Cells):
-
Induction of Apoptosis: Use a suitable cell line (e.g., Jurkat T cells) and induce apoptosis by either:
-
UV irradiation (e.g., 254 nm, 100-200 mJ/cm²).
-
Treatment with an apoptosis-inducing agent such as staurosporine (B1682477) (1-2 µM for 3-4 hours) or dexamethasone.
-
-
Labeling of Apoptotic Cells:
-
Fluorescently label the apoptotic cells for visualization. Common dyes include:
-
CFSE (Carboxyfluorescein succinimidyl ester): Stains the cytoplasm green.
-
pHrodo™ Red Zymosan Bioparticles™: For phagocytosis assays, these particles fluoresce red in the acidic environment of the phagosome.
-
Calcein AM: A viability dye that fluoresces green in live cells before apoptosis induction.
-
-
Wash the cells extensively after labeling to remove any unbound dye.
-
3. Co-culture and Efferocytosis Assay:
-
Plate the macrophages in a suitable format (e.g., 24-well plate) and allow them to adhere.
-
Add the fluorescently labeled apoptotic cells to the macrophages at a specific ratio (e.g., 1:5 or 1:10, macrophage:apoptotic cell).
-
Co-incubate the cells for a defined period (e.g., 30 minutes to 2 hours) at 37°C.
-
Wash the wells vigorously with cold PBS to remove any non-engulfed apoptotic cells.
4. Quantification of Efferocytosis:
-
Fluorescence Microscopy:
-
Fix the cells with 4% paraformaldehyde.
-
Visualize the cells using a fluorescence microscope.
-
Quantify efferocytosis by calculating the phagocytic index : (number of ingested apoptotic cells / number of macrophages) x 100.
-
-
Flow Cytometry:
-
Detach the macrophages from the plate.
-
Analyze the cell suspension by flow cytometry.
-
Quantify efferocytosis by determining the percentage of macrophages that are positive for the fluorescent label of the apoptotic cells.
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds enhance efferocytosis is crucial for targeted drug development. The following diagrams, generated using the DOT language, illustrate the known signaling cascades.
Thiothixene-Mediated Efferocytosis Enhancement
Caption: Thiothixene enhances efferocytosis by inhibiting dopamine signaling and upregulating Arginase 1.
Columbamine-Mediated Efferocytosis Enhancement
Caption: Columbamine acts as a biased FPR2 agonist to promote LC3-associated phagocytosis and efferocytosis.
Resveratrol-Mediated Efferocytosis Enhancement
Caption: Resveratrol enhances efferocytosis via Sirt1/AMPK/STAT3/S1PR1 signaling and increased MFG-E8 secretion.
Conclusion
The exploration of alternative methods to enhance efferocytosis beyond this compound reveals a diverse landscape of compounds with various mechanisms of action. The antipsychotic drug thiothixene, the natural compound columbamine, and several phytochemicals like resveratrol, curcumin, and EGCG all demonstrate the potential to augment the clearance of apoptotic cells. While the currently available quantitative data is not always directly comparable due to differing experimental setups, the evidence strongly suggests that these molecules warrant further investigation as potential therapeutic agents for diseases characterized by defective efferocytosis. The provided experimental protocols and signaling pathway diagrams offer a foundational resource for researchers to build upon in this promising area of drug discovery. Future studies focusing on standardized assays and head-to-head comparisons will be crucial in elucidating the most potent and clinically viable efferocytosis enhancers.
References
- 1. The antipsychotic drug thiothixene stimulates macrophages to clear pathogenic cells by inducing arginase 1 and continual efferocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antipsychotic drug thiothixene stimulates macrophages to clear pathogenic cells by inducing Arginase 1 and continual efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of efferocytosis through biased FPR2 signaling attenuates intestinal inflammation | EMBO Molecular Medicine [link.springer.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Resveratrol and piceid enhance efferocytosis by increasing the secretion of MFG-E8 in human THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calorie restriction mimetic, resveratrol, attenuates hepatic ischemia and reperfusion injury through enhancing efferocytosis of macrophages via AMPK/STAT3/S1PR1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Curcumin as a Stabilizer of Macrophage Polarization during Plasmodium Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of phagocytic activity of macrophage-like cells by pyrogallol-type green tea polyphenols through caspase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efferocytosis assay to quantify the engulfment and acidification of apoptotic cells by macrophages using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tabaslab.com [tabaslab.com]
- 11. Quantification of Efferocytosis by Single-cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tabaslab.com [tabaslab.com]
- 13. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efferocytosis as a regulator of macrophage chemokine receptor expression and polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Validating VU534's On-Target Effects using NAPE-PLD Knockout Models: A Comparative Guide
For researchers and drug development professionals investigating the therapeutic potential of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) activators, rigorous validation of on-target effects is paramount. This guide provides a comparative analysis of the small molecule activator VU534, with a focus on its validation using NAPE-PLD knockout models, offering objective performance data and detailed experimental protocols.
A key study demonstrated that this compound, a benzothiazole (B30560) phenylsulfonyl-piperidine carboxamide, enhances efferocytosis, the process of removing apoptotic cells, in a NAPE-PLD-dependent manner.[1][2][3][4][5][6][7] The use of bone marrow-derived macrophages (BMDMs) from Napepld knockout (Napepld-/-) mice was crucial in confirming that the effects of this compound are mediated through its intended target.[1][3]
Comparative Efficacy of this compound in Wild-Type vs. NAPE-PLD Knockout Macrophages
The on-target activity of this compound was unequivocally demonstrated by comparing its effect on efferocytosis in wild-type (WT) and NAPE-PLD knockout (KO) macrophages. In WT BMDMs, this compound significantly increased efferocytosis. However, this effect was completely absent in Napepld-/- BMDMs, indicating that NAPE-PLD is essential for the compound's activity.[1][3]
| Cell Type | Treatment | Efferocytosis Level (Normalized) | Reference |
| Wild-Type BMDM | Vehicle | Baseline | [1][3] |
| Wild-Type BMDM | This compound | Significantly Increased | [1][3] |
| NAPE-PLD KO BMDM | Vehicle | Significantly Reduced vs. WT | [1][3] |
| NAPE-PLD KO BMDM | This compound | No significant effect vs. Vehicle | [1][3] |
Activity of this compound and Comparators on NAPE-PLD
This compound was identified as a potent activator of both mouse and human NAPE-PLD.[3][6][7] Its activity has been characterized in various assays, alongside other compounds from the same chemical series, such as the activator VU533 and the inactive analog VU233.
| Compound | Target | Assay System | EC50 | Emax (Fold Activation) | Reference |
| This compound | Mouse Nape-pld | Recombinant enzyme | 0.30 µM | >2.0 | [3] |
| This compound | Human NAPE-PLD | Recombinant enzyme | 0.93 µM (95% CI: 0.63-1.39 µM) | 1.8 (95% CI: 1.8-1.9) | [1][3][4][7][8] |
| This compound | Human NAPE-PLD | HepG2 cells | 1.5 µM (95% CI: 0.6-2.8 µM) | 1.6 (95% CI: 1.5-1.8) | [3][7][8] |
| This compound | Mouse Nape-pld | RAW264.7 cells | 6.6 µM (95% CI: 2.6-11.2 µM) | 1.6 | [9] |
| VU533 | Mouse Nape-pld | Recombinant enzyme | 0.30 µM | >2.0 | [3] |
| VU533 | Human NAPE-PLD | Recombinant enzyme | 0.20 µM (95% CI: 0.12-0.32 µM) | 1.9 (95% CI: 1.8-2.0) | [1][3][4][7][8] |
| VU533 | Mouse Nape-pld | RAW264.7 cells | 2.5 µM (95% CI: 1.4-6.1 µM) | 2.2 (95% CI: 2.0-2.7) | [9] |
| VU233 | Human NAPE-PLD | Recombinant enzyme | Not calculable | No significant effect | [1][3][4][7][8] |
| VU233 | Mouse Nape-pld | RAW264.7 cells | Not calculable | No significant effect | [9] |
The on-target engagement of this compound was further confirmed by demonstrating that its activity in RAW264.7 macrophage cells is blocked by the NAPE-PLD inhibitor, bithionol.[1][3][4][9]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NAPE-PLD signaling pathway and the experimental workflow used to validate the on-target effects of this compound.
Detailed Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited literature. Researchers should refer to the specific publication for precise details.
Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
-
Source: Wild-type and Napepld-/- mice.
-
Procedure:
-
Euthanize mice and sterilize femurs and tibias.
-
Flush bone marrow from the bones with sterile phosphate-buffered saline (PBS).
-
Centrifuge the cell suspension and resuspend the pellet in red blood cell lysis buffer.
-
Wash the cells with PBS and resuspend in BMDM differentiation medium (e.g., DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium as a source of M-CSF).
-
Culture the cells for 7 days, replacing the medium every 2-3 days to allow for differentiation into macrophages.
-
Efferocytosis Assay
-
Objective: To quantify the engulfment of apoptotic cells by macrophages.
-
Procedure:
-
Induce apoptosis in a separate cell population (e.g., thymocytes or Jurkat cells) using a method such as dexamethasone (B1670325) treatment or UV irradiation. Confirm apoptosis using annexin (B1180172) V/propidium iodide staining and flow cytometry.
-
Label the apoptotic cells with a fluorescent dye (e.g., pHrodo Red or CFSE).
-
Plate the differentiated BMDMs in a multi-well plate.
-
Pre-treat the BMDMs with this compound, vehicle control, or other compounds for a specified duration.
-
Add the fluorescently labeled apoptotic cells to the BMDM culture at a defined ratio (e.g., 5:1 apoptotic cells to macrophages).
-
Allow for co-incubation for a set period (e.g., 1-2 hours) to permit phagocytosis.
-
Wash away non-engulfed apoptotic cells.
-
Quantify efferocytosis by measuring the fluorescence intensity of the macrophages using a plate reader, fluorescence microscopy, or flow cytometry.
-
NAPE-PLD Activity Assay in Cultured Cells
-
Objective: To measure the effect of this compound on NAPE-PLD enzymatic activity in a cellular context.
-
Procedure:
-
Plate cells (e.g., RAW264.7 or HepG2) in a multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of this compound or control compounds.
-
Lyse the cells to release intracellular contents.
-
Add a fluorogenic NAPE-PLD substrate (e.g., PED-A1 or flame-NAPE) to the cell lysates.
-
Monitor the increase in fluorescence over time, which corresponds to the hydrolysis of the substrate by NAPE-PLD.
-
Calculate the rate of substrate hydrolysis to determine NAPE-PLD activity.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Navigating the Specificity of PLD Inhibition: A Comparative Analysis of VU0155069 Cross-reactivity
For researchers in pharmacology and drug development, the precise targeting of enzymes within complex signaling pathways is paramount. This guide provides a comparative analysis of the phospholipase D (PLD) inhibitor, VU0155069, focusing on its cross-reactivity with other major phospholipase families—phospholipase A2 (PLA2) and phospholipase C (PLC). The presented data, summarized for clarity, will aid in the strategic design of experiments and the interpretation of results involving this selective inhibitor.
Unveiling the Selectivity Profile of VU0155069
VU0155069 has emerged as a potent and selective inhibitor of Phospholipase D (PLD), with a clear preference for the PLD1 isoform over PLD2. Understanding its activity against other phospholipases is crucial to ascertain its utility as a specific molecular probe and to anticipate potential off-target effects.
Quantitative Comparison of Inhibitory Activity
To quantify the selectivity of VU0155069, its inhibitory concentration (IC50) has been determined against PLD1 and PLD2 in both biochemical and cellular assays.
| Enzyme | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| PLD1 | 46 | 110 |
| PLD2 | 933 | 1800 |
Table 1: Inhibitory Activity of VU0155069 against PLD Isoforms. This table summarizes the half-maximal inhibitory concentrations (IC50) of VU0155069 against PLD1 and PLD2. The data demonstrates a significant selectivity for PLD1 in both purified enzyme (biochemical) and cell-based (cellular) assays.
Deciphering the Phospholipase Signaling Network
Phospholipases are a diverse family of enzymes that cleave phospholipids, generating a variety of second messengers that regulate numerous cellular processes. The three main classes, PLA2, PLC, and PLD, initiate distinct signaling cascades.
Figure 1. Overview of Major Phospholipase Signaling Pathways. This diagram illustrates the distinct cleavage products and subsequent downstream signaling initiated by PLA2, PLC, and PLD.
Experimental Methodologies for Assessing Phospholipase Inhibition
The determination of inhibitor selectivity relies on robust and specific enzymatic assays. Below are generalized protocols for assessing the activity of PLD, which can be adapted to evaluate cross-reactivity with PLA2 and PLC.
General Workflow for Assessing Phospholipase Inhibitor Specificity
Figure 2. General Experimental Workflow. This flowchart outlines the key steps in determining the specificity of a phospholipase inhibitor.
Detailed Experimental Protocol: In Vitro Phospholipase D (PLD) Activity Assay
This protocol provides a framework for measuring PLD activity, which was likely employed in the characterization of VU0155069.
1. Reagents and Materials:
-
Purified recombinant human PLD1 and PLD2 enzymes.
-
Phosphatidylcholine (PC) substrate, often labeled with a fluorescent or radioactive tag.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 3 mM EGTA, 2 mM CaCl2, 1 mM DTT).
-
Test inhibitor (VU0155069) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate.
-
Plate reader capable of detecting the specific label (fluorescence or radioactivity).
2. Assay Procedure:
-
Prepare a stock solution of the test inhibitor and perform serial dilutions to create a range of concentrations.
-
In a 96-well plate, add the assay buffer to each well.
-
Add the diluted inhibitor solutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the purified PLD enzyme to all wells except the no-enzyme control.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the labeled PC substrate to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Measure the signal from the product of the reaction using a plate reader. The signal is proportional to the enzyme activity.
3. Data Analysis:
-
Subtract the background signal (no-enzyme control) from all other readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
To assess cross-reactivity, similar assays would be performed using purified PLA2 and PLC isoforms with their respective specific substrates and optimized buffer conditions.
Conclusion
VU0155069 is a highly selective inhibitor of PLD1 over PLD2, making it a valuable tool for dissecting the specific roles of this isoform in cellular signaling. While its cross-reactivity with other phospholipase families like PLA2 and PLC has not been extensively reported, the provided experimental framework offers a clear path for researchers to conduct these critical selectivity studies. A comprehensive understanding of an inhibitor's specificity is essential for the confident interpretation of experimental outcomes and for the advancement of targeted therapeutic strategies.
VU534: A Comparative Analysis of its Efficacy in Activating Human and Mouse NAPE-PLD
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of the small molecule activator VU534 on N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) in both human and mouse systems. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions and future research directions.
NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids with important physiological roles.[1] The activation of NAPE-PLD presents a promising therapeutic strategy for various conditions, and this compound has emerged as a potent activator of this enzyme.[2][3]
Quantitative Comparison of this compound Efficacy
The following tables summarize the in vitro and cellular potency of this compound in activating mouse and human NAPE-PLD. The data is extracted from a seminal study by Zarrow et al. (2023).
| Parameter | Recombinant Mouse NAPE-PLD | Recombinant Human NAPE-PLD |
| EC50 | 0.30 µM | 0.93 µM (95% CI: 0.63 to 1.39 µM) |
| Emax | > 2.0-fold increase | 1.8-fold increase (95% CI: 1.8 to 1.9-fold) |
| Table 1: In Vitro Efficacy of this compound on Recombinant NAPE-PLD. |
| Cell Line | Species | EC50 | Emax |
| RAW264.7 | Mouse | 6.6 µM (95% CI: 2.6 to 11.2 µM) | 1.6-fold increase |
| HepG2 | Human | Not Calculable | Concentration-dependent increase |
| Table 2: Cellular Efficacy of this compound on NAPE-PLD Activity. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Recombinant NAPE-PLD Activity Assay
This assay determines the direct effect of this compound on purified NAPE-PLD enzyme.
-
Enzyme Preparation: Recombinant mouse or human NAPE-PLD is purified.
-
Substrate: A fluorescent NAPE analog, such as PED-A1, is used as the substrate.
-
Reaction Mixture: The reaction buffer contains the purified enzyme, the substrate, and varying concentrations of this compound or vehicle control.
-
Incubation: The reaction is incubated at a controlled temperature.
-
Detection: The fluorescence generated from the cleavage of the substrate is measured over time using a plate reader.
-
Data Analysis: The rate of substrate cleavage is calculated, and the data is fitted to a dose-response curve to determine the EC50 and Emax values.
Cellular NAPE-PLD Activity Assay
This assay measures the ability of this compound to activate NAPE-PLD within a cellular context.
-
Cell Culture: Mouse macrophage-like RAW264.7 cells or human hepatoma HepG2 cells are cultured under standard conditions.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or vehicle control for a specified period.
-
Cell Lysis: The cells are lysed to release the intracellular contents, including NAPE-PLD.
-
Activity Measurement: The NAPE-PLD activity in the cell lysate is measured using a fluorescent or mass spectrometry-based assay with a suitable NAPE substrate (e.g., flame-NAPE).
-
Data Analysis: The NAPE-PLD activity is normalized to the total protein concentration in the lysate. The data is then plotted against the this compound concentration to determine the cellular EC50 and Emax.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NAPE-PLD signaling pathway and the general workflow for assessing the efficacy of this compound.
NAPE-PLD signaling pathway activated by this compound.
Workflow for assessing this compound efficacy.
References
- 1. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving efferocytosis by enhancing NAPE-PLD activity to treat atherosclerosis | Poster Board #292 - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
Synergistic Effects of NAMPT Inhibitors in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD+ salvage pathway, is a promising strategy in oncology. Given the heightened metabolic and proliferative states of cancer cells, they are particularly susceptible to the depletion of NAD+, an essential coenzyme for a multitude of cellular functions. While the specific compound VU534 is not extensively documented in publicly available literature, this guide provides a comparative overview of the synergistic potential of other well-characterized NAMPT inhibitors when combined with other anticancer agents. The principles and findings discussed herein are broadly applicable to novel agents within this class, including compounds like this compound.
This guide summarizes experimental data, details methodologies for key experiments, and visualizes the underlying mechanisms of action to support further research and drug development in this area.
Mechanisms of Synergistic Action
NAMPT inhibitors function by blocking the synthesis of nicotinamide mononucleotide (NMN), a direct precursor to NAD+. This leads to a rapid decline in intracellular NAD+ levels, with several profound consequences for cancer cells that can be exploited for synergistic therapeutic strategies.[1]
-
Metabolic Collapse: The depletion of NAD+, a vital component for glycolysis and oxidative phosphorylation, results in a significant decrease in ATP production, effectively starving cancer cells of energy.[1]
-
Impaired DNA Repair: Poly(ADP-ribose) polymerases (PARPs), a family of enzymes crucial for DNA repair, utilize NAD+ as a substrate. NAMPT inhibition severely curtails PARP activity, leading to an accumulation of DNA damage.[1] This forms the basis of the strong synergy observed with PARP inhibitors and DNA-damaging agents.[2][3][4]
-
Dysregulation of Signaling Pathways: NAD+-dependent enzymes such as sirtuins play a role in various signaling pathways that govern cell survival and apoptosis. Reduced NAD+ levels disrupt these pathways, often promoting programmed cell death in cancer cells.[1]
The primary mechanism of synergy between NAMPT inhibitors and compounds like PARP inhibitors or DNA-damaging agents is the dual assault on the NAD+ pool. While NAMPT inhibitors block NAD+ synthesis, DNA damage triggers the activation of PARP enzymes, which consume large quantities of NAD+. This combined action results in a catastrophic depletion of NAD+, leading to cancer cell death.[1][4]
Quantitative Analysis of Synergistic Combinations
The synergistic effects of NAMPT inhibitors with other anticancer agents have been quantified across various preclinical models. The following tables summarize key data from these studies.
Table 1: Synergistic Effects of NAMPT Inhibitors with PARP Inhibitors
| NAMPT Inhibitor | Combination Agent | Cancer Model | Key Findings | Reference(s) |
| FK866 | Olaparib (B1684210) | Glioblastoma Cell Lines | Demonstrated a greater cytotoxic effect with the combined treatment, with Combination Index (CI) values less than 1, indicating synergism. | [2] |
| FK866 | Olaparib | Triple-Negative Breast Cancer (TNBC) - CAL51 cells (in vitro) | A 36-fold increase in sensitivity to olaparib was observed.[5] The combination inhibited TNBC tumor growth in vivo to a greater extent than either single agent alone.[6][7][8] | [5][6][7][8] |
| Unspecified | Unspecified | Ewing Sarcoma Cell Lines (in vitro and in vivo) | Robust synergy observed, leading to decreased PAR activity, increased DNA damage, apoptosis, tumor regression, and increased survival. | [1] |
| OT-82 | Niraparib | Ewing Sarcoma (in vivo) | A combined low-dose treatment for one month led to some unexpected deaths in mice, raising concerns about potential toxicities with prolonged combination. | [9] |
Table 2: Synergistic Effects of NAMPT Inhibitors with DNA-Damaging Agents
| NAMPT Inhibitor | Combination Agent | Cancer Model | Key Findings | Reference(s) |
| GMX1777 | Pemetrexed | Non–Small Cell Lung Cancer (NSCLC) - A549 cells | The mechanism of synergy involves PARP-1–mediated accelerated and sustained NAD+ decline, resulting in enhanced cytotoxicity. | [3] |
| FK866, CHS828 | Temozolomide (B1682018) (TMZ) | Glioblastoma (GBM) - U251-MG and T98 cells | Low doses of NAMPT inhibitors significantly increased the antitumor action of TMZ, enhancing apoptosis and caspase activation.[10][11] Combining FK866 with TMZ and a BER inhibitor (MX) potentiated tumor cell killing.[12] | [10][11][12] |
| KPT-9274 | Doxorubicin | Canine Non-Hodgkin Lymphoma (in vivo) | 5 out of 6 dogs (83%) with naive lymphoma achieved a complete response. | [5] |
| OT-82 | Agents Augmenting DNA Damage | Ewing Sarcoma (in vitro and in vivo) | Combining low doses of OT-82 with these agents demonstrated enhanced antitumor activity. | [13][14] |
Table 3: Synergistic Effects of NAMPT Inhibitors with Other Targeted Agents
| NAMPT Inhibitor | Combination Agent | Target | Cancer Model | Key Findings | Reference(s) |
| FK866 | Ibrutinib | BTK | Waldenström's Macroglobulinemia (WM) | The combination resulted in significant and synergistic anti-WM cell death, regardless of MYD88 and CXCR4 mutational status. In a murine xenograft model, the low-dose combination was well tolerated and significantly inhibited tumor growth. | [15] |
| Dual NAMPT/HDAC Inhibitors (e.g., compound 7f, compound 35) | (Single Molecule) | HDAC | Colon Cancer (HCT116 xenograft model) | Compound 7f (NAMPT IC50 = 15 nM, HDAC1 IC50 = 2 nM) and compound 35 (NAMPT IC50 = 31 nM, HDAC1 IC50 = 55 nM) showed potent in vivo antitumor efficacy. | [16][17][18] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental approaches and the molecular interactions underlying the observed synergies, the following diagrams are provided.
Detailed Experimental Protocols
In Vitro Cell Viability and Synergy Analysis
Objective: To determine the half-maximal inhibitory concentration (IC50) of individual compounds and to quantify the synergistic, additive, or antagonistic effects of their combination.
Methodology:
-
Cell Plating: Seed cancer cells in 96-well plates at a density that allows for logarithmic growth during the course of the experiment and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the NAMPT inhibitor and the combination agent in culture medium.
-
Treatment: Treat the cells with a matrix of concentrations of both drugs, alone and in combination, for a specified duration (e.g., 72 hours).[2]
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
-
Data Analysis:
-
Calculate the percentage of viable cells relative to a vehicle-only control.
-
Plot dose-response curves and determine the IC50 value for each compound using non-linear regression analysis (e.g., in GraphPad Prism).[2]
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.[2][19][20] A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[2][21]
-
Western Blot Analysis for Mechanistic Insights
Objective: To assess the effect of drug combinations on the expression and post-translational modification of key proteins in relevant signaling pathways (e.g., markers of DNA damage like γH2AX, and apoptosis markers like cleaved PARP and caspases).
Methodology:
-
Protein Extraction: Treat cells with the drug combinations for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the drug combination in a living organism.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID), typically 6-8 weeks old.[22]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.[23]
-
Tumor Growth and Randomization: Monitor tumor growth, and once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, single agents, combination).
-
Drug Administration: Administer the compounds according to a predetermined schedule and route (e.g., intraperitoneal, oral gavage).[15]
-
Efficacy Evaluation: Measure tumor volumes and body weights regularly (e.g., 2-3 times per week). Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.[22]
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest the tumors for weighing and subsequent pharmacodynamic analysis (e.g., western blot, NAD+/ATP measurement).[22] The tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.
Conclusion
The combination of NAMPT inhibitors with other anticancer agents, particularly PARP inhibitors and DNA-damaging chemotherapeutics, represents a compelling therapeutic strategy. The strong preclinical evidence for synergy, rooted in the fundamental role of NAD+ in cancer cell metabolism and DNA repair, provides a solid rationale for further investigation. This guide offers a framework for researchers to design and interpret studies aimed at exploring and validating these promising combination therapies, ultimately contributing to the development of more effective treatments for a range of malignancies.
References
- 1. Matrix Screen Identifies Synergistic Combination of PARP Inhibitors and Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cns.org [cns.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthetic lethality of PARP and NAMPT inhibition in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic lethality of PARP and NAMPT inhibition in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic lethality of PARP and NAMPT inhibition in triple‐negative breast cancer cells | EMBO Molecular Medicine [link.springer.com]
- 9. mdpi.com [mdpi.com]
- 10. Inhibitor of Nicotinamide Phosphoribosyltransferase Sensitizes Glioblastoma Cells to Temozolomide via Activating ROS/JNK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitor of Nicotinamide Phosphoribosyltransferase Sensitizes Glioblastoma Cells to Temozolomide via Activating ROS/JNK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overcoming temozolomide resistance in glioblastoma via dual inhibition of NAD+ biosynthesis and base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with OT-82 induces DNA damage, cell death, and suppression of tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dual NAMPT and BTK Targeting Leads to Synergistic Killing of Waldenstrom's Macroglobulinemia Cells Regardless of MYD88 and CXCR4 Somatic Mutations Status - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dual NAMPT/HDAC Inhibitors as a New Strategy for Multitargeting Antitumor Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Item - Small Molecule Inhibitors Simultaneously Targeting Cancer Metabolism and Epigenetics: Discovery of Novel Nicotinamide Phosphoribosyltransferase (NAMPT) and Histone Deacetylase (HDAC) Dual Inhibitors - American Chemical Society - Figshare [acs.figshare.com]
- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 20. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
A Head-to-Head Comparison of the Synthetic Activator VU534 and Endogenous Activators of NAPE-PLD
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the synthetic N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) activator, VU534, and endogenous activators of the enzyme. NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids including the endocannabinoid anandamide, the anti-inflammatory agent palmitoylethanolamide (B50096) (PEA), and the satiety-promoting factor oleoylethanolamide (OEA)[1][2][3]. The activation of NAPE-PLD presents a promising therapeutic strategy for various conditions, including cardiometabolic diseases[1][3][4]. This comparison aims to provide researchers with the necessary data and protocols to make informed decisions in their investigations of NAPE-PLD modulation.
Data Presentation: Quantitative Comparison of NAPE-PLD Activators
The following table summarizes the key quantitative performance metrics for the synthetic activator this compound and the endogenous activators, phosphatidylethanolamine (B1630911) (PE) and deoxycholic acid (DCA).
| Activator | Type | Target Species | EC50 | Emax (Fold Activation) | Reference |
| This compound | Synthetic Small Molecule | Mouse NAPE-PLD | 0.30 µM | > 2.0 | [1] |
| Human NAPE-PLD | 1.5 µM | 1.6 | [5] | ||
| Phosphatidylethanolamine (PE) | Endogenous Lipid | Rat NAPE-PLD | Not Reported | Up to 3.3 | [6] |
| Deoxycholic Acid (DCA) | Endogenous Bile Acid | Human NAPE-PLD | ~3.2 mM | Not Reported | [4] |
Signaling Pathway of NAPE-PLD
NAPE-PLD is a pivotal enzyme in a two-step pathway for the production of NAEs. The process begins with the N-acylation of phosphatidylethanolamine (PE) to form N-acyl-phosphatidylethanolamine (NAPE). NAPE-PLD then catalyzes the hydrolysis of NAPE to produce bioactive NAEs and phosphatidic acid (PA). These NAEs subsequently act on various receptors to elicit a range of physiological responses[1][2].
Experimental Protocols
In Vitro NAPE-PLD Activity Assay
This protocol describes a fluorescence-based assay to measure the in vitro activity of NAPE-PLD and to evaluate the potency of activators like this compound.
Materials:
-
Recombinant human or mouse NAPE-PLD
-
Fluorogenic NAPE substrate (e.g., PED-A1 or a more selective analog)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Test compounds (e.g., this compound, DCA) dissolved in DMSO
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Preparation: To each well of a 96-well plate, add 2 µL of the compound solution (or DMSO for control).
-
Enzyme Addition: Add 48 µL of a solution containing recombinant NAPE-PLD in assay buffer to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Substrate Addition: Add 50 µL of the fluorogenic NAPE substrate solution in assay buffer to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 528 nm emission for PED-A1) every 2 minutes for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Normalize the rates to the vehicle control (DMSO).
-
Plot the normalized activity against the logarithm of the compound concentration.
-
Determine the EC50 and Emax values by fitting the data to a four-parameter logistic equation.
-
Experimental Workflow for Comparing NAPE-PLD Activators
The following diagram outlines a typical workflow for the head-to-head comparison of NAPE-PLD activators.
Discussion
The data presented highlight a significant difference in potency between the synthetic activator this compound and the endogenous activators. This compound activates both mouse and human NAPE-PLD in the low micromolar to nanomolar range, demonstrating high potency[1][5]. In contrast, the endogenous bile acid DCA requires millimolar concentrations to elicit an activating effect[4]. While a precise EC50 for PE is not available, its activation is observed at concentrations that are likely higher than those required for this compound[6].
The high potency of this compound makes it a valuable tool for in vitro and potentially in vivo studies to probe the physiological and pathophysiological roles of NAPE-PLD. The discovery of this compound and its analogs opens avenues for the development of novel therapeutics targeting the NAPE-PLD pathway for conditions such as atherosclerosis, where enhanced efferocytosis by macrophages is desirable[1][3].
Endogenous activators, while less potent, play a crucial role in the physiological regulation of NAPE-PLD activity. The activation by PE suggests a substrate-level regulation mechanism, where the availability of the precursor for NAPE synthesis can influence the downstream production of NAEs[6]. The modulation by bile acids like DCA points towards a potential link between lipid metabolism, gut-liver axis, and endocannabinoid signaling[4].
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bile Acid Recognition by NAPE-PLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatic NAPE-PLD Is a Key Regulator of Liver Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The stimulatory effect of phosphatidylethanolamine on N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of VU534: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides crucial safety and logistical guidance for the proper disposal of VU534, a N-Acyl-Phosphatidylethanolamine-Hydrolysing Phospholipase D (NAPE-PLD) activator. Adherence to these procedures is essential to ensure a safe laboratory environment and compliance with waste disposal regulations. This information is intended for researchers, scientists, and drug development professionals.
Summary of Key Safety and Handling Information
While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, general safety precautions for handling chemical compounds of this nature should be strictly followed. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
| Property | Data | Source |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | [1] |
| Solubility | Soluble in DMSO | General |
| Physical State | Solid | General |
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general best practices for the disposal of chemical waste.
Step 1: Waste Characterization and Segregation
-
Characterize the Waste: All waste containing this compound must be classified as hazardous chemical waste.
-
Segregate Waste Streams:
-
Solid Waste: Collect unused or expired this compound powder in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound (e.g., in DMSO) must be collected in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.
-
Contaminated Labware: Dispose of all this compound-contaminated materials, including pipette tips, gloves, and empty vials, as hazardous solid waste. Place these items in a designated, lined container.
-
Step 2: Container Selection and Labeling
-
Container Compatibility: Use containers made of materials compatible with the waste they will hold (e.g., glass for solvents, high-density polyethylene (B3416737) for solids).
-
Proper Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent used (e.g., "Dimethyl Sulfoxide")
-
The approximate concentration and quantity of this compound
-
The date the waste was first added to the container (accumulation start date)
-
The name of the principal investigator and the laboratory location
-
Step 3: Storage of Hazardous Waste
-
Designated Storage Area: Store all hazardous waste in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: Place liquid waste containers in secondary containment trays to prevent spills.
-
Container Integrity: Ensure all waste containers are kept tightly sealed when not in use.
Step 4: Waste Pickup and Disposal
-
Contact EHS: Once a waste container is full or has reached the accumulation time limit set by your institution, contact your Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or solutions containing it be poured down the sink or disposed of in regular trash.
This compound Signaling Pathway
This compound is an activator of N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). This enzyme plays a key role in the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids. The pathway is illustrated below.
References
Essential Safety and Operational Guide for Handling VU534
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling VU534. Given that the specific toxicological properties of this compound may not be fully characterized, a cautious and proactive approach to safety is paramount. The following procedures are designed to minimize exposure risk and ensure safe handling, storage, and disposal in a laboratory setting.
Personal Protective Equipment (PPE)
Consistent adherence to wearing appropriate personal protective equipment is the first line of defense against potential exposure to this compound. The recommended PPE for handling this compound is summarized below.
| PPE Category | Recommended Equipment |
| Eye and Face | Safety glasses with side shields are the minimum requirement. For activities with a potential for splashing, such as preparing solutions or aliquoting, chemical safety goggles should be worn. A face shield may be necessary for larger quantities. |
| Hand Protection | Chemical-resistant gloves, such as nitrile, are mandatory. It is advisable to inspect gloves for any signs of damage before use and to practice proper glove removal techniques to avoid skin contamination.[1][2] |
| Body Protection | A standard laboratory coat must be worn to protect clothing and skin.[1][2] Ensure the lab coat is buttoned and fits properly. |
| Footwear | Closed-toe shoes are required at all times within the laboratory to protect against spills and falling objects. |
| Respiratory | Respiratory protection is generally not required when handling small quantities in a well-ventilated area or a chemical fume hood.[1] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used. |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized operational plan minimizes the risk of accidental exposure and ensures the integrity of the experiment.
-
Preparation and Planning :
-
Before handling this compound, review the available Safety Data Sheet (SDS) and any other relevant safety information.[1]
-
Ensure that all necessary PPE is readily available and in good condition.
-
Verify that emergency equipment, such as eyewash stations and safety showers, is accessible and operational.[1][3]
-
Prepare your workspace by ensuring it is clean and uncluttered.
-
-
Handling the Compound :
-
All manipulations of solid this compound should be carried out in a certified chemical fume hood to minimize inhalation exposure.[1]
-
When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Use dedicated and properly labeled equipment (e.g., spatulas, glassware) for handling this compound.
-
Avoid eating, drinking, or applying cosmetics in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
-
Storage :
-
This compound should be stored at -20°C for up to one month or at -80°C for up to six months for stock solutions.[4]
-
Keep the container tightly closed and store it in a dry, well-ventilated area.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization : All waste containing this compound must be treated as hazardous chemical waste.[5]
-
Waste Collection :
-
Collect all this compound waste, including unused compounds, contaminated consumables (e.g., pipette tips, gloves), and empty containers, in a designated and clearly labeled hazardous waste container.[6][7]
-
The waste container must be compatible with the chemical properties of this compound and any solvents used.
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Disposal Procedure :
-
Follow your institution's specific guidelines for hazardous waste disposal.[6][8]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.[6]
-
Thoroughly rinse empty containers with an appropriate solvent, and collect the rinsate as hazardous waste before disposing of the container.[7]
-
Experimental Workflow: Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. wilcoprime.com [wilcoprime.com]
- 2. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 3. cfaessafety.osu.edu [cfaessafety.osu.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. myusf.usfca.edu [myusf.usfca.edu]
- 6. Hazardous Materials | Environmental Health and Safety | University of Miami [ehs.miami.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. orf.od.nih.gov [orf.od.nih.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
